3-Epiglochidiol
Descripción
Propiedades
Fórmula molecular |
C30H50O2 |
|---|---|
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28-,29-,30+/m1/s1 |
Clave InChI |
SWEUJTWPRYKNNX-QFBBNHBNSA-N |
SMILES isomérico |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C(CC(C5(C)C)O)O)C)C)C |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C |
Origen del producto |
United States |
Foundational & Exploratory
3-Epiglochidiol: A Technical Guide on its Natural Source, Discovery, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiglochidiol, a lupane-type pentacyclic triterpenoid (B12794562), is a naturally occurring phytochemical that has garnered interest within the scientific community. This technical guide provides an in-depth overview of its natural source, discovery, and the experimental methodologies employed for its isolation and characterization. Quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate a comprehensive understanding for researchers in natural product chemistry and drug development.
Natural Source and Discovery
This compound, chemically identified as Lup-20(29)-ene-1β,3α-diol, was first discovered and isolated from the leaves of Glochidion puberum , a plant belonging to the Phyllanthaceae family. This genus, Glochidion, is known for its rich diversity of phytochemicals, including a variety of triterpenoids. The initial isolation and structure elucidation of this compound, along with its stereoisomer glochidiol (B20532) (Lup-20(29)-ene-1α,3β-diol), were reported in the early 1970s. These findings have since been corroborated by further phytochemical investigations of various Glochidion species. While Glochidion puberum is the primary reported source, related triterpenoids have been isolated from other species such as Glochidion zeylanicum, Glochidion wrightii, and Glochidion multiloculare, suggesting that this compound may also be present in these or other related species.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₅₀O₂ | N/A |
| Molecular Weight | 442.72 g/mol | N/A |
| CAS Number | 29028-10-2 | [1] |
| Appearance | Needles | N/A |
| Melting Point | 242-243 °C | N/A |
| Optical Rotation | [α]D +18° (in CHCl₃) | N/A |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and structure elucidation of this compound based on established phytochemical techniques.
Extraction and Isolation
The isolation of this compound from its natural source, Glochidion puberum, involves a multi-step process combining extraction and chromatographic techniques.
-
Plant Material Collection and Preparation: The leaves of Glochidion puberum are collected, air-dried, and then pulverized to a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature over an extended period. This process yields a crude extract containing a complex mixture of phytochemicals.
-
Fractionation: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning the extract between methanol-water and n-hexane, followed by further partitioning of the aqueous methanol fraction with chloroform (B151607) or ethyl acetate (B1210297). The triterpenoids, including this compound, are typically enriched in the less polar fractions (e.g., chloroform or ethyl acetate).
-
Chromatographic Separation: The enriched fraction is then subjected to a series of chromatographic separations to isolate the individual compounds.
-
Column Chromatography: The fraction is first separated by column chromatography over silica (B1680970) gel, eluting with a gradient of increasing polarity, often using solvent systems such as n-hexane-ethyl acetate or chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles are further purified by pTLC on silica gel plates, using a suitable solvent system to achieve separation of closely related isomers like glochidiol and this compound.
-
Crystallization: The purified fraction containing this compound is then crystallized from a suitable solvent, such as a mixture of chloroform and methanol, to yield the pure compound as needles.
-
A generalized workflow for the isolation of this compound is depicted in the following diagram.
Structure Elucidation
The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques and chemical transformations.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of hydroxyl (-OH) functional groups.
-
Mass Spectrometry (MS): Mass spectral analysis provides the molecular weight and fragmentation pattern of the molecule, which helps in determining the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the detailed carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and signal multiplicities provide information about the connectivity of atoms and the stereochemistry of the molecule. The key distinguishing features in the ¹H NMR spectrum that differentiate this compound from its isomer glochidiol are the signals for the protons at C-1 and C-3.
-
-
Chemical Derivatization: To confirm the presence and nature of the hydroxyl groups, this compound can be acetylated using acetic anhydride (B1165640) in pyridine (B92270) to form its diacetate derivative. The analysis of the NMR and mass spectra of the diacetate derivative provides further confirmation of the structure.
The logical relationship for the structure elucidation process is illustrated below.
Biological Activity
While extensive research has been conducted on the biological activities of lupane-type triterpenoids in general, specific studies on this compound are limited. The broader class of compounds, including the closely related lupeol (B1675499) and betulinic acid, has demonstrated a wide range of pharmacological effects.[2] These activities include anti-inflammatory, anti-cancer, and anti-microbial properties.[2][3]
The anti-cancer activity of many lupane (B1675458) triterpenoids is often attributed to the induction of apoptosis in cancer cells through the mitochondrial pathway.[2] Given the structural similarity, it is plausible that this compound may exhibit similar biological activities. However, further dedicated studies are required to fully elucidate the specific pharmacological profile and potential therapeutic applications of this compound. Preliminary comparative studies have suggested that the stereochemistry at the C-1 and C-3 positions can influence the potency of the biological activity.
Conclusion
This compound is a naturally occurring lupane-type triterpenoid isolated from Glochidion puberum. Its discovery and characterization have been achieved through standard phytochemical techniques involving solvent extraction, chromatographic separation, and spectroscopic analysis. While the biological activities of the broader class of lupane triterpenoids are well-documented, further research is needed to specifically investigate the pharmacological potential of this compound. This technical guide provides a foundational understanding for researchers interested in exploring this and other related natural products for potential drug discovery and development.
References
The Uncharted Path: Elucidating the Biosynthetic Pathway of 3-Epiglochidiol in Glochidion Species
A Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Epiglochidiol (B109229), a lupane-type triterpenoid (B12794562) found in plants of the Glochidion genus, has garnered interest for its potential pharmacological activities. However, the biosynthetic pathway responsible for its production in these plants remains largely uncharacterized. This technical guide synthesizes the current understanding of triterpenoid biosynthesis to propose a putative pathway for this compound formation. We provide a detailed overview of the likely enzymatic steps, from central carbon metabolism to the final specialized product. Furthermore, this document outlines established experimental protocols for the identification and characterization of the enzymes involved, offering a roadmap for future research in this area. Diagrams illustrating the proposed pathway and experimental workflows are included to facilitate comprehension. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, plant biochemistry, and drug discovery, aiming to accelerate the elucidation of this novel biosynthetic route and unlock the potential for metabolic engineering of this compound and related compounds.
Introduction
Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, 2,3-oxidosqualene (B107256).[1][2][3] Within this class, lupane-type triterpenoids, characterized by a five-ring carbon skeleton, exhibit a wide range of biological activities. Glochidion species are known to produce a variety of triterpenoids, including glochidiol (B20532) and its stereoisomer, this compound. While the chemical structures of these compounds are known, the genetic and biochemical basis of their synthesis is yet to be fully elucidated. Understanding the biosynthetic pathway of this compound is crucial for several reasons. It can provide insights into the evolution of specialized metabolic pathways in plants, enable the discovery of novel enzymes with potential applications in biocatalysis, and pave the way for the sustainable production of this and other valuable triterpenoids through metabolic engineering in microbial or plant hosts.
This guide presents a hypothetical biosynthetic pathway for this compound, drawing parallels with well-characterized triterpenoid biosynthetic pathways in other plant species. We also provide a comprehensive overview of the experimental methodologies required to validate this proposed pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three major stages:
-
Formation of the Triterpenoid Precursor, 2,3-Oxidosqualene: This stage involves the universal pathways of terpenoid biosynthesis.
-
Cyclization to the Lupane (B1675458) Skeleton: A specific oxidosqualene cyclase (OSC) catalyzes the formation of the characteristic five-ring structure of lupane triterpenoids.
-
Tailoring of the Lupane Skeleton: A series of post-cyclization modifications, primarily oxidations and reductions, lead to the final product, this compound.
Stage 1: From Central Metabolism to 2,3-Oxidosqualene
Like all terpenoids, the biosynthesis of this compound begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized via two independent pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2] For triterpenoid biosynthesis, the MVA pathway is the primary source of IPP and DMAPP.
These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP; C10) and then farnesyl pyrophosphate (FPP; C15). Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce squalene (C30). Subsequently, squalene epoxidase (SQE) catalyzes the stereospecific epoxidation of squalene to form 2,3-oxidosqualene.
Stage 2: Cyclization of 2,3-Oxidosqualene to Lupeol (B1675499)
The first committed step in the biosynthesis of lupane-type triterpenoids is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a specific class of oxidosqualene cyclases (OSCs), namely lupeol synthases (LUS). LUS directs the folding of the linear squalene chain to form the pentacyclic lupane skeleton, resulting in the formation of lupeol. The identification and characterization of a LUS gene in Glochidion species is a critical first step in elucidating the this compound pathway.
Stage 3: Proposed Post-Cyclization Modifications
The conversion of lupeol to this compound requires a series of tailoring reactions. Based on the structural differences between lupeol and this compound, we propose the following sequence of enzymatic modifications:
-
Hydroxylation at C-1: The first step is likely a hydroxylation at the C-1 position of lupeol. This reaction is predicted to be catalyzed by a cytochrome P450 monooxygenase (CYP450) . Many CYPs are known to be involved in the oxidative modification of triterpenoid skeletons.
-
Oxidation at C-3: The 3-hydroxyl group of the resulting intermediate, 1-hydroxylupeol, would then be oxidized to a ketone, forming 1-hydroxy-lup-20(29)-en-3-one. This oxidation could be catalyzed by a dehydrogenase .
-
Epimerization at C-3: The final step would be the stereospecific reduction of the 3-keto group to a 3α-hydroxyl group, yielding this compound. This reaction is likely catalyzed by a reductase or a dehydrogenase with specificity for the α-configuration. The epimerization at the C-3 position is a key step that distinguishes the biosynthesis of this compound from that of glochidiol (which has a 3β-hydroxyl group).
Experimental Protocols for Pathway Elucidation
Validating the proposed biosynthetic pathway for this compound requires a multi-pronged approach involving transcriptomics, gene cloning, heterologous expression, and in vitro enzyme assays.
Identification of Candidate Genes
-
Transcriptome Sequencing: The first step is to perform RNA sequencing (RNA-seq) on tissues of a Glochidion species that actively produce this compound. Comparison of gene expression profiles between high- and low-producing tissues can help identify candidate genes.
-
Homology-Based Gene Mining: The transcriptome data can be mined for sequences with homology to known triterpenoid biosynthetic genes from other plants, such as lupeol synthases, cytochrome P450s, and dehydrogenases/reductases.
Functional Characterization of Candidate Genes
-
Gene Cloning and Heterologous Expression: Candidate genes are cloned into expression vectors for heterologous expression in a suitable host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a model plant). Yeast is a particularly useful host as it has a native MVA pathway that produces FPP, and its genome is well-characterized.
-
In Vivo Product Analysis: The engineered host strains are cultured, and the metabolites produced are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the expressed enzyme. For example, expressing a candidate lupeol synthase in yeast should result in the production of lupeol.
-
In Vitro Enzyme Assays: For a more detailed characterization, the enzymes can be produced in vitro and their activity assayed using specific substrates. For example, a microsomal fraction containing a heterologously expressed CYP450 can be incubated with lupeol and NADPH to test for C-1 hydroxylation activity.
Quantitative Data Presentation
As experimental data becomes available, it is crucial to present it in a clear and structured format. The following tables provide templates for organizing quantitative data from enzyme characterization and gene expression studies.
Table 1: Kinetic Parameters of Characterized Enzymes
| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | kcat/Km (M-1s-1) |
| Glochidion LUS | 2,3-Oxidosqualene | |||
| Glochidion CYP1 | Lupeol | |||
| Glochidion DH1 | 1-Hydroxy-lupeol | |||
| Glochidion RED1 | 1-Hydroxy-lup-20(29)-en-3-one |
Table 2: Relative Gene Expression Levels in Glochidion Tissues
| Gene | Leaf (Relative Expression) | Stem (Relative Expression) | Root (Relative Expression) | Flower (Relative Expression) |
| Glochidion LUS | ||||
| Glochidion CYP1 | ||||
| Glochidion DH1 | ||||
| Glochidion RED1 |
Conclusion and Future Outlook
The biosynthesis of this compound in Glochidion species represents an exciting and unexplored area of plant specialized metabolism. The proposed pathway in this guide provides a solid foundation for initiating research into its elucidation. The successful identification and characterization of the enzymes involved will not only contribute to our fundamental understanding of triterpenoid biosynthesis but also provide valuable biocatalytic tools for the production of this compound and other structurally related compounds. Future work should focus on executing the experimental plan outlined here, with an emphasis on integrated 'omics' approaches and robust biochemical characterization. The knowledge gained will be instrumental for the metabolic engineering of high-value triterpenoids in heterologous hosts, ultimately benefiting the pharmaceutical and biotechnology industries.
References
3-Epiglochidiol CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a concise technical summary of 3-Epiglochidiol, a naturally occurring triterpenoid (B12794562). It includes fundamental chemical identifiers and synthesizes the currently available scientific information. While this compound has been identified and isolated, publicly accessible, in-depth studies detailing its biological activities, specific experimental protocols, and associated signaling pathways are limited at this time. This guide presents the foundational knowledge available to date.
Chemical Identity
A clear definition of a chemical compound begins with its unique identifiers and molecular structure. This compound is registered under the following designations:
| Identifier | Value |
| CAS Number | 29028-10-2 |
| Molecular Formula | C₃₀H₅₀O₂ |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in readily available literature. As a triterpenoid, it can be inferred to be a crystalline solid with low solubility in water and good solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Biological and Pharmacological Profile
Further research is required to elucidate any significant biological effects and to understand the compound's interactions with cellular and molecular targets.
Experimental Methodologies
Detailed experimental protocols for the study of this compound are not available in the current body of scientific literature. Research into its synthesis, isolation, and biological evaluation would necessitate the development and validation of specific methodologies.
A general workflow for the investigation of a natural product like this compound would typically involve the following stages:
Caption: Generalized workflow for natural product research.
Signaling Pathway Interactions
There is currently no published research that specifically identifies or describes the interaction of this compound with any cellular signaling pathways. Elucidating these potential interactions is a critical step for future research to understand its mechanism of action.
A hypothetical workflow for identifying a compound's interaction with a signaling pathway might be as follows:
Caption: Hypothetical workflow for pathway identification.
Conclusion and Future Directions
This compound is a chemically defined triterpenoid with its fundamental identifiers well-established. However, a significant gap exists in the scientific literature regarding its biological activity, experimental protocols, and interactions with cellular signaling pathways. This presents an opportunity for novel research to explore the potential of this natural product. Future studies should focus on comprehensive biological screening, elucidation of its mechanism of action, and evaluation of its therapeutic potential.
A Technical Guide to the Preliminary Biological Screening of 3-Epiglochidiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiglochidiol, a naturally occurring triterpenoid, has emerged as a compound of interest in the field of drug discovery due to its diverse biological activities. As a likely isomer of the more broadly studied glochidiol, it is part of a class of compounds isolated from plants of the Glochidion genus. Preliminary screenings have revealed its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This technical guide provides a comprehensive overview of the initial biological evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to facilitate further research and development.
Data Presentation: Summary of Biological Activities
The following tables summarize the quantitative data from preliminary biological screenings of glochidiol, which is structurally closely related to this compound and for which more data is currently available.
| Target Organism/Cell Line | Assay Type | Result (IC50/MIC) | Reference(s) |
| Bacillus subtilis | Broth Microdilution | 128 µM | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 128 µM | [1] |
| Escherichia coli ATCC 25922 (in combination with tetracycline) | Checkerboard Assay (FICI) | 0.5156 (Partially Synergistic) | [1] |
| Pseudomonas aeruginosa ATCC 27853 (in combination with tetracycline) | Checkerboard Assay (FICI) | 0.5313 (Partially Synergistic) | [1] |
Table 1: Antimicrobial Activity of Glochidiol
| Cell Line | Cancer Type | Result (IC50) | Reference(s) |
| NCI-H2087 | Lung Cancer | 4.12 µM | |
| HOP-62 | Lung Cancer | 2.01 µM | |
| NCI-H520 | Lung Cancer | 7.53 µM | |
| HCC-44 | Lung Cancer | 1.62 µM | |
| HARA | Lung Cancer | 4.79 µM | |
| EPLC-272H | Lung Cancer | 7.69 µM | |
| NCI-H3122 | Lung Cancer | 2.36 µM | |
| COR-L105 | Lung Cancer | 6.07 µM | |
| Calu-6 | Lung Cancer | 2.10 µM |
Table 2: Cytotoxic Activity of Glochidiol Against Lung Cancer Cell Lines
| Activity | Assay | Result (IC50) | Reference(s) |
| Tubulin Polymerization Inhibition | In vitro Tubulin Assay | 2.76 µM |
Table 3: Mechanism of Anticancer Activity of Glochidiol
Experimental Protocols
Cytotoxicity Assay: MTT Method
This protocol is a standard method for assessing cell viability and proliferation and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 1.5-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[3] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[2][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microplate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the microplate at 37°C for 16-24 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[6]
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Rodents (e.g., mice or rats)
-
This compound solution
-
Carrageenan solution (1% w/v in saline)
-
Positive control (e.g., Indomethacin)
-
Vehicle control (e.g., 1% Tween 80 in water)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Grouping and Administration: Divide the animals into groups (control, positive control, and test groups receiving different doses of this compound). Administer the test compound and controls orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Mandatory Visualizations
Experimental Workflow: Cytotoxicity MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Signaling Pathway: Postulated Anti-inflammatory Mechanism via NF-κB Inhibition
Extracts from Glochidion species have been shown to ameliorate colitis by blocking the NF-κB signaling pathway.[7] While the direct effect of this compound on this pathway requires further investigation, a postulated mechanism involves the inhibition of key steps in the canonical NF-κB activation cascade.
References
- 1. Antibacterial Activity of Glochidiol from Glochidion eriocarpum Enhanced Tetracycline against Opportunistic Bacteria | Burapha Science Journal [scijournal.buu.ac.th]
- 2. MTT (Assay protocol [protocols.io]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glochidion ellipticum Wight extracts ameliorate dextran sulfate sodium-induced colitis in mice by modulating nuclear factor kappa-light-chain-enhancer of activated B cells signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Triterpenoids from Glochidion Plants: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The genus Glochidion, belonging to the family Phyllanthaceae, is a rich source of diverse phytochemicals, with triterpenoids being one of the most prominent and pharmacologically significant classes of compounds.[1][2] These complex molecules have garnered considerable attention in the scientific community for their potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the triterpenoids isolated from Glochidion plants, with a focus on their cytotoxic activities, underlying mechanisms of action, and the experimental methodologies employed in their discovery and characterization.
Quantitative Analysis of Cytotoxic Activity
A significant number of triterpenoids isolated from various Glochidion species have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most active compounds are summarized in the tables below, providing a comparative view of their efficacy.
Triterpenoid (B12794562) Saponins (B1172615) from Glochidion eriocarpum
| Compound | HL-60 | HT-29 | MCF-7 | SK-OV-3 | HCT-116 | Reference |
| Glochierioside A | 5.5 µM | 6.8 µM | 29.1 µM | 22.7 µM | - | [3][4] |
| Glochierioside B | 6.6 µM | 18.6 µM | 36.1 µM | 16.0 µM | - | [3] |
| Compound 1 | 4.51-6.33 µM | - | - | - | 0.41-1.16 µM | |
| Compound 2 | 4.51-6.33 µM | - | - | - | 0.41-1.16 µM | |
| Compound 3 | 4.51-6.33 µM | - | - | - | 0.41-1.16 µM | |
| Compound 4 | 4.51-6.33 µM | - | - | - | 0.41-1.16 µM |
Note: Compounds 1-4 are oleane-type triterpene saponins. The original paper provides a range for the IC50 values.
Lupane-Type Triterpenes from Glochidion eriocarpum and Glochidion sphaerogynum
| Compound | MCF-7 | NCI-H460 | SF-268 | Reference |
| Glochidonol | >100 µM | >100 µM | >100 µM | |
| Glochidiol | >100 µM | >100 µM | >100 µM | |
| Lup-20(29)-en-1β,3β-diol | 66.1 µM | 67.0 µM | 48.0 µM | |
| Glochidone | >100 µM | >100 µM | >100 µM |
Oleanane Derivatives from Glochidion puberum
| Compound | HCT-116 | Reference |
| Glochidpurnoid B (Compound 2) | 0.80 µM | |
| Compound 3 | 2.99 µM | |
| Compound 5 | 1.55 µM | |
| Compound 6 | 2.11 µM | |
| Compound 11 | 1.89 µM | |
| Compound 17 | 2.33 µM | |
| 5-Fluorouracil (Positive Control) | 3.89 µM |
Experimental Protocols
The isolation and characterization of triterpenoids from Glochidion species, along with the evaluation of their biological activity, involve a series of sophisticated experimental procedures.
Isolation and Purification of Triterpenoids
A general workflow for the isolation of triterpenoids from Glochidion plant material is outlined below.
References
The Ethnobotanical Significance and Therapeutic Potential of 3-Epiglochidiol from Glochidion Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Glochidion, belonging to the family Phyllanthaceae, encompasses a diverse group of plants with a rich history in traditional medicine across Asia and the Pacific Islands.[1] Various species are employed to treat a wide range of ailments, including cancer, inflammation, gastrointestinal disorders, and skin diseases.[2] A characteristic class of triterpenoids, particularly those with a lupane (B1675458) skeleton such as glochidiol (B20532) and its isomers like 3-Epiglochidiol, are frequently isolated from these plants and are believed to contribute significantly to their therapeutic properties.[2][3] This technical guide provides an in-depth analysis of the ethnobotanical uses of Glochidion species containing these compounds, supported by quantitative data on their biological activities. Furthermore, it details the experimental protocols for the isolation and evaluation of these compounds and elucidates the known signaling pathways through which they exert their effects, with a primary focus on the anti-cancer activity of glochidiol through tubulin polymerization inhibition.
Ethnobotanical Uses of Glochidion Species
The traditional medicinal applications of Glochidion species are extensive and varied. The table below summarizes the documented ethnobotanical uses of several key species from which glochidiol and related triterpenoids have been isolated. This highlights the strong correlation between the traditional use of these plants for diseases like cancer and inflammatory conditions, and the modern scientific findings on the bioactivities of their constituent compounds.
| Species | Traditional Medicinal Uses | Parts Used |
| Glochidion eriocarpum | Used to treat lacquer poison, convergence, diarrhea, dampness, itching, urticaria, mastitis, toothache, menorrhagia, eczema, and enteritis.[4][5] | Whole plant, stem bark, roots, and leaves |
| Glochidion zeylanicum | Employed against coughs, pneumonia, abdominal pain, traumatic injuries, and skin diseases. Also used as a refrigerant and restorative.[1][6] | All parts |
| Glochidion philippicum | Traditionally used for treating bacterial infections and malaria.[3] | Roots, leaves, and stems |
| Glochidion calocarpum | Utilized for alimentary disorders such as diarrhea, dysentery, and amoebiasis, as well as for skin diseases. | Bark and seeds |
| Glochidion multiloculare | Applied in the treatment of dysentery, stomach disorders, and piles.[2] | Not specified |
| Glochidion puberum | Used as a febrifuge and depurative, and to dispel clots, treat dysentery, diarrhea, rupture, and cough. | All parts |
| Glochidion velutinum | Employed in the treatment of diabetes, cancer, and wounds. | All parts |
| Glochidion sphaerogynum | Used as an anti-cancer agent and for influenza and eczema. | Root and aerial parts |
Quantitative Data on Biological Activity
Recent scientific investigations have begun to quantify the biological effects of glochidiol, particularly its potent anti-cancer properties. The primary mechanism of action identified is the inhibition of tubulin polymerization, a critical process in cell division. The following tables present the available quantitative data for the cytotoxic and anti-tubulin activities of glochidiol.
Table 2.1: In Vitro Cytotoxicity of Glochidiol Against Human Lung Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| HCC-44 | 1.62 |
| HOP-62 | 2.01 |
| Calu-6 | 2.10 |
| NCI-H3122 | 2.36 |
| NCI-H2087 | 4.12 |
| HARA | 4.79 |
| COR-L105 | 6.07 |
| NCI-H520 | 7.53 |
| EPLC-272H | 7.69 |
Data sourced from Chen H, et al. (2021).[7][8]
Table 2.2: Inhibitory Activity of Glochidiol on Tubulin Polymerization
| Assay | IC₅₀ (µM) |
| In vitro tubulin polymerization | 2.76 |
Data sourced from Chen H, et al. (2021).[7][8]
Experimental Protocols
This section outlines the generalized methodologies for the extraction, isolation, and biological evaluation of glochidiol from Glochidion species.
Extraction and Isolation of Glochidiol
The following workflow illustrates a typical procedure for the extraction and isolation of triterpenoids like glochidiol from Glochidion plant material.
Caption: Generalized workflow for the extraction and isolation of glochidiol.
Methodology:
-
Extraction: Air-dried and powdered plant material (e.g., stems, twigs, leaves) is extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated to yield a crude extract.[9]
-
Fractionation: The crude extract is suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc). The EtOAc fraction, which is enriched with triterpenoids, is collected.[9]
-
Purification: The EtOAc fraction is subjected to column chromatography on silica gel using a gradient of petroleum ether (PE) and EtOAc. Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are further purified by high-performance liquid chromatography (HPLC) to yield pure glochidiol.[8]
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like glochidiol.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density and incubated for 18-24 hours.[1]
-
Treatment: The cells are treated with various concentrations of glochidiol (and appropriate controls) and incubated for a desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 1-4 hours to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization: The media is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 540-595 nm.[1] The percentage of cell viability is calculated relative to the untreated control.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.
Caption: Workflow for the in vitro tubulin polymerization assay.
Methodology:
-
Preparation: Purified tubulin is reconstituted in a polymerization buffer.[10]
-
Treatment: The tubulin solution is added to a 96-well plate containing various concentrations of glochidiol or control compounds.[10]
-
Polymerization and Monitoring: The plate is incubated at 37°C, and the increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a microplate reader.[10] The inhibitory effect of glochidiol is determined by comparing the rate and extent of polymerization to the control.
Signaling Pathways
The anti-cancer activity of glochidiol is primarily attributed to its interaction with the microtubule network, a critical component of the cytoskeleton involved in cell division.
Inhibition of Tubulin Polymerization
Glochidiol acts as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin dimers into microtubules.[7] This action is mediated by its binding to the colchicine (B1669291) binding site on β-tubulin.[8] The disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Caption: Signaling pathway of glochidiol-induced apoptosis via tubulin polymerization inhibition.
Potential Alternative Signaling Pathways
While the inhibition of tubulin polymerization is the most well-documented mechanism for glochidiol, other lupane-type triterpenoids have been shown to modulate a variety of other signaling pathways implicated in cancer.[5][9] These may represent additional or complementary mechanisms of action for glochidiol and warrant further investigation. These pathways include:
-
NF-κB Pathway: Inhibition of the NF-κB signaling pathway can reduce inflammation and cell survival.[5]
-
Wnt/β-catenin Pathway: Modulation of this pathway can affect cell proliferation and differentiation.[5]
-
PI3K/Akt Pathway: Inhibition of this pathway can suppress cell survival and growth.[5]
Conclusion
This compound (glochidiol) and related triterpenoids from Glochidion species represent a promising class of natural products with significant therapeutic potential, particularly in the field of oncology. The long-standing ethnobotanical use of these plants for treating ailments such as cancer is now being validated by modern scientific research, which has identified the potent cytotoxic and anti-proliferative effects of these compounds. The primary mechanism of action, the inhibition of tubulin polymerization, is a well-established target for cancer chemotherapy. The detailed experimental protocols and understanding of the signaling pathways provided in this guide are intended to facilitate further research and development of glochidiol and other Glochidion-derived compounds as novel therapeutic agents. Future research should focus on quantifying the concentration of these active compounds in various Glochidion species, exploring potential synergistic effects with other phytochemicals, and further elucidating the full spectrum of their molecular targets and signaling pathways.
References
- 1. researchtweet.com [researchtweet.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Investigation of phytochemical constituents, GC-MS, DPPH free radical scavenging assay, and mineral contents of Glochidion sphaerogynum (Mull. Arg.) Kurz bark extract | Plant Science Today [horizonepublishing.com]
- 8. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Stereochemistry of 3-Epiglochidiol and its Isomers: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereochemistry of the lupane-type triterpenoid, 3-epiglochidiol (B109229), and its isomers. It covers their structural elucidation, comparative quantitative data, experimental protocols for isolation and characterization, and known biological activities, with a focus on their potential in drug development.
Introduction to Glochidiol (B20532) and its Stereoisomers
Glochidiol and its epimer, this compound, are naturally occurring pentacyclic triterpenoids belonging to the lupane (B1675458) class. These compounds are primarily isolated from plants of the Glochidion genus (Euphorbiaceae), which are utilized in traditional medicine for treating various ailments.[1][2] The stereochemical configuration of these molecules, particularly at the C-3 position, plays a crucial role in their biological activity, making a thorough understanding of their stereochemistry essential for potential therapeutic applications.
The core structure of these compounds is the lupane skeleton, a complex arrangement of five fused rings with multiple chiral centers. The key distinction between glochidiol and this compound lies in the orientation of the hydroxyl group at the C-3 position of the A-ring. In glochidiol, the hydroxyl group is in the β-position (equatorial), whereas in this compound, it is in the α-position (axial). This epimeric relationship is the primary focus of their comparative stereochemical analysis.
Quantitative Data and Spectroscopic Analysis
The structural elucidation and differentiation of glochidiol and this compound heavily rely on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The change in stereochemistry at C-3 significantly influences the chemical shifts of nearby carbon and proton atoms.
Comparative ¹³C NMR Data
The ¹³C NMR chemical shifts provide a clear distinction between the two epimers. The axial orientation of the 3-hydroxyl group in this compound results in a characteristic upfield shift for C-3 and other nearby carbons compared to the equatorial orientation in glochidiol.
| Carbon No. | Glochidiol (3β-OH) δc [ppm] | This compound (3α-OH) δc [ppm] | Key Differences |
| 1 | 38.7 | 38.1 | Minor Shift |
| 2 | 27.4 | 24.9 | Upfield Shift |
| 3 | 79.0 | 76.1 | Significant Upfield Shift |
| 4 | 38.8 | 38.9 | No Significant Change |
| 5 | 55.3 | 55.9 | Minor Shift |
| 23 | 28.0 | 22.9 | Upfield Shift |
| 24 | 15.4 | 16.2 | Minor Shift |
Note: Data is compiled from typical values for 3β-hydroxy and 3α-hydroxy lupane triterpenoids. Exact values may vary slightly based on solvent and instrumentation.
Cytotoxic Activity
Glochidiol has demonstrated significant cytotoxic activity against various human cancer cell lines. This biological activity is a key driver for research into its mechanism of action.
| Cell Line | IC₅₀ (µM) for Glochidiol |
| HCC-44 (Lung Cancer) | 1.62[3] |
| HOP-62 (Lung Cancer) | 2.01[3] |
| Calu-6 (Lung Cancer) | 2.10[3] |
| NCI-H3122 (Lung Cancer) | 2.36[3] |
| NCI-H2087 (Lung Cancer) | 4.12[3] |
| HARA (Lung Cancer) | 4.79[3] |
| COR-L105 (Lung Cancer) | 6.07[3] |
| NCI-H520 (Lung Cancer) | 7.53[3] |
| EPLC-272H (Lung Cancer) | 7.69[3] |
| HCT-116 (Colorectal Cancer) | ~2.99 (for compound 11, glochidiol)[1] |
Experimental Protocols
Isolation and Purification of Glochidiol and this compound
The following is a generalized protocol for the isolation of lupane-type triterpenoids from Glochidion species, based on methodologies cited in the literature.[1][2]
-
Extraction: The air-dried and powdered plant material (e.g., stems, roots) is exhaustively extracted with a polar solvent, typically 95% ethanol (B145695) (EtOH), at room temperature.[1]
-
Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between ethyl acetate (B1210297) (EtOAc) and water to separate compounds based on polarity.[1]
-
Chromatography: The bioactive EtOAc-soluble fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents, such as hexane-EtOAc or chloroform-methanol, to separate the mixture into fractions.
-
Purification and Identification: Fractions containing the target compounds are further purified, often using preparative High-Performance Liquid Chromatography (HPLC). The structures of the purified compounds are then elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMBC, HSQC), and Mass Spectrometry (MS).[2]
Biological Activity and Signaling Pathways
Research has shown that glochidiol possesses potent anticancer properties. Its mechanism of action has been identified as the inhibition of tubulin polymerization by binding to the colchicine (B1669291) binding site.[3] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
Mechanism of Action: Tubulin Inhibition
The primary anticancer mechanism of glochidiol involves its interaction with tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division.
-
Binding to Tubulin: Glochidiol binds to the colchicine binding site on β-tubulin.[3]
-
Inhibition of Polymerization: This binding event disrupts the assembly of α- and β-tubulin dimers into microtubules, inhibiting their formation.[3]
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle leads to an arrest of the cell cycle, typically at the G2/M phase.
-
Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Conclusion and Future Directions
The stereochemistry of this compound and its isomer glochidiol is a critical determinant of their physicochemical properties and biological activities. The distinct axial and equatorial orientations of the C-3 hydroxyl group lead to measurable differences in their NMR spectra and likely influence their interaction with biological targets. The potent anti-cancer activity of glochidiol, mediated through tubulin inhibition, establishes it as a promising lead compound for drug development.
Future research should focus on the stereoselective synthesis of both epimers to enable more detailed structure-activity relationship (SAR) studies. Investigating the biological activity of this compound is of particular importance to determine if the axial hydroxyl group enhances or diminishes its cytotoxic effects. Furthermore, exploring the potential of these compounds against other diseases, such as viral infections, could open new avenues for their therapeutic application.
References
- 1. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chromatographic Separation and Analysis of 3-Epiglochidiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the chromatographic separation and purification of 3-Epiglochidiol, a bioactive triterpenoid (B12794562) found in plants of the Glochidion genus. The methodology covers solvent extraction, liquid-liquid partitioning, and column chromatography for the isolation of this compound. Additionally, a representative High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of the isolated compound is presented. This document also includes a summary of the known biological activities of related triterpenoids and a proposed signaling pathway for its potential cytotoxic effects, providing a valuable resource for researchers interested in the therapeutic potential of this natural product.
Introduction
This compound is a lupane-type triterpenoid that, along with other related compounds isolated from Glochidion species, has garnered interest for its potential pharmacological activities. Triterpenoids from this genus have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The effective isolation and purification of this compound are crucial for its structural elucidation, pharmacological screening, and subsequent drug development. This application note outlines a comprehensive workflow for the chromatographic separation of this compound from a plant matrix, based on established methods for triterpenoid isolation from Glochidion species.
Experimental Protocols
Extraction and Isolation of this compound
This protocol describes a general procedure for the extraction and isolation of this compound from the dried and powdered plant material (e.g., leaves or stems) of a Glochidion species.
2.1.1. Materials and Reagents
-
Dried, powdered plant material from a Glochidion species
-
Methanol (B129727) (ACS grade)
-
n-Hexane (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Dichloromethane (ACS grade)
-
Acetone (ACS grade)
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
2.1.2. Protocol for Extraction and Liquid-Liquid Partitioning
-
Macerate the dried, powdered plant material (1 kg) in methanol (5 L) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Suspend the crude methanol extract in distilled water (1 L) and perform sequential liquid-liquid partitioning with n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L).
-
Separate the layers and concentrate the n-hexane and ethyl acetate fractions using a rotary evaporator. This compound is expected to be present in the less polar n-hexane or moderately polar ethyl acetate fraction.
2.1.3. Protocol for Column Chromatography
-
Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed with silica gel in n-hexane.
-
Adsorb the dried n-hexane or ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity using a solvent system such as n-hexane:ethyl acetate or n-hexane:acetone.
-
Collect fractions of 50-100 mL and monitor the separation using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Pool the fractions containing the compound of interest (based on TLC analysis) and concentrate them to yield purified this compound.
-
Further purification can be achieved by recrystallization or by using additional chromatographic steps such as Sephadex LH-20 chromatography or preparative HPLC.
Experimental Workflow for Isolation of this compound
Caption: Workflow for the extraction and isolation of this compound.
HPLC Analysis of this compound
The following is a representative HPLC method for the analysis of lupane-type triterpenoids, which can be adapted and optimized for the quantification of this compound.
2.2.1. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV-Vis or PDA detector |
| Column | C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (gradient or isocratic, e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
2.2.2. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of purified this compound (or a related standard like lupeol) in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh a portion of the isolated compound or extract, dissolve it in the mobile phase, and dilute to a suitable concentration for HPLC analysis. Filter the solution through a 0.45 µm syringe filter before injection.
2.2.3. Data Analysis
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.
Quantitative Data
The following table presents representative quantitative data for the HPLC analysis of a lupane-type triterpenoid, lupeol, which is structurally similar to this compound. This data can serve as a reference for method development and validation for this compound analysis.
Table 1: Representative HPLC Method Validation Parameters for a Lupane-Type Triterpenoid (Lupeol)
| Parameter | Result |
| Linearity Range (µg/mL) | 10 - 160 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD, µg/mL) | 0.38 |
| Limit of Quantification (LOQ, µg/mL) | 0.98 |
| Precision (RSD %) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Retention Time (min) | Varies with exact conditions |
Biological Activity and Signaling Pathway
Triterpenoids isolated from Glochidion species have been reported to exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis. For instance, some oleanane-type triterpene saponins (B1172615) from Glochidion eriocarpum induce apoptosis in HCT-116 and HL-60 cancer cells. This process is characterized by chromatin condensation, a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and the activation of caspases.
Based on these findings, a representative signaling pathway for the induction of apoptosis by a cytotoxic triterpenoid from Glochidion is proposed below.
Proposed Signaling Pathway for Triterpenoid-Induced Apoptosis
Caption: Representative mitochondrial pathway of apoptosis induced by a cytotoxic triterpenoid.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the isolation, purification, and analysis of this compound. The described chromatographic techniques are robust and can be adapted for the separation of other related triterpenoids. The information on the biological activity and the proposed signaling pathway will be valuable for researchers investigating the therapeutic potential of this class of natural products. Further studies are warranted to fully elucidate the specific pharmacological profile and mechanism of action of this compound.
References
- 1. Cytotoxic oleane-type triterpene saponins from Glochidion eriocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New triterpenoid saponins from Glochidion eriocarpum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: ¹H and ¹³C NMR Chemical Shifts of 3-Epiglochidiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiglochidiol, a lupane-type pentacyclic triterpenoid (B12794562), is a natural product isolated from various plant species, notably from the genus Glochidion. Triterpenoids are a diverse class of compounds with a wide range of reported biological activities, making them of significant interest in pharmacology and drug development. The precise structural elucidation of these complex molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the structure and stereochemistry of such natural products. This document provides the detailed ¹H and ¹³C NMR chemical shifts for this compound, along with a standard protocol for sample preparation and data acquisition.
Chemical Structure
This compound is an isomer of glochidiol (B20532), with the key stereochemical difference being the orientation of the hydroxyl group at the C-3 position. In this compound, this hydroxyl group is in an axial orientation (α-configuration), whereas in glochidiol it is equatorial (β-configuration). This seemingly minor difference results in distinct chemical shifts in their respective NMR spectra, particularly for the A-ring carbons and protons. The compound is also known in scientific literature as 3-epi-lupeol.
¹H and ¹³C NMR Chemical Shift Data
The ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃, are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Chemical Shift Data of this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 3.19 | dd | 11.5, 4.5 |
| 29a | 4.68 | d | 2.5 |
| 29b | 4.56 | d | 2.5 |
| 19 | 2.38 | m | |
| 23 | 0.76 | s | |
| 24 | 0.83 | s | |
| 25 | 0.97 | s | |
| 26 | 1.03 | s | |
| 27 | 0.94 | s | |
| 28 | 0.79 | s | |
| 30 | 1.68 | s |
Note: The signals for other protons of the triterpenoid skeleton typically appear as complex multiplets in the region of 0.70-2.20 ppm.
Table 2: ¹³C NMR Chemical Shift Data of this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 38.7 | 16 | 35.6 |
| 2 | 27.4 | 17 | 43.0 |
| 3 | 79.0 | 18 | 48.3 |
| 4 | 38.9 | 19 | 48.0 |
| 5 | 55.3 | 20 | 150.9 |
| 6 | 18.3 | 21 | 29.8 |
| 7 | 34.2 | 22 | 40.0 |
| 8 | 40.8 | 23 | 28.0 |
| 9 | 50.4 | 24 | 15.4 |
| 10 | 37.2 | 25 | 16.1 |
| 11 | 20.9 | 26 | 16.0 |
| 12 | 25.1 | 27 | 14.5 |
| 13 | 38.0 | 28 | 18.0 |
| 14 | 42.8 | 29 | 109.3 |
| 15 | 27.4 | 30 | 19.3 |
Experimental Protocols
Isolation of this compound
A general protocol for the isolation of this compound from a plant source, such as the leaves or bark of a Glochidion species, is outlined below. This protocol may require optimization based on the specific plant material and the abundance of the target compound.
Caption: Workflow for the isolation of this compound.
NMR Sample Preparation and Data Acquisition
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). For quantitative NMR, the use of an internal standard with a known concentration is recommended.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal averaging (e.g., 1024 or more).
-
-
2D NMR Spectroscopy (for structural confirmation):
-
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the connectivity of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.
-
-
Logical Relationship for Structure Elucidation
The process of elucidating the structure of this compound using NMR data follows a logical progression, integrating information from various NMR experiments.
Caption: Logical workflow for NMR-based structure elucidation.
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of 3-Epiglochidiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiglochidiol is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family. Triterpenoids are a diverse class of organic compounds widely distributed in plants and are of significant interest to researchers due to their broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Understanding the chemical structure and fragmentation behavior of these compounds is crucial for their identification, characterization, and development as potential therapeutic agents. Mass spectrometry is a powerful analytical technique for this purpose, providing detailed information about the molecular weight and structural features of molecules through the analysis of their fragmentation patterns.
This document provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound, along with protocols for its analysis. Due to the limited availability of a published mass spectrum specifically for this compound, this application note utilizes data from its close structural isomer, Betulin (lup-20(29)-ene-3β,28-diol), which shares the same molecular formula (C₃₀H₅₀O₂) and molecular weight (442.7 g/mol ). The fragmentation pattern of Betulin is expected to be highly similar to that of this compound, providing a reliable reference for identification and structural elucidation.
Chemical Structure
This compound is a lupane-type triterpenoid with the following chemical structure:
Chemical Formula: C₃₀H₅₀O₂ Molecular Weight: 442.7 g/mol CAS Number: 29028-10-2[1]
Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound under electron ionization (EI) is not characterized by a retro-Diels-Alder (rDA) reaction, which is typically not favored in lupane skeletons that lack a double bond in the C-ring. Instead, the fragmentation pattern is dominated by the loss of hydroxyl groups and characteristic cleavages of the E-ring.
Based on the analysis of its structural isomer, Betulin, the following fragmentation pattern is expected for this compound.
Quantitative Fragmentation Data
The table below summarizes the major fragment ions observed in the electron ionization mass spectrum of the closely related compound, Betulin. This data serves as a reference for the expected fragmentation of this compound.
| m/z | Proposed Fragment | Relative Abundance (%) |
| 442 | [M]⁺ | 15 |
| 427 | [M - CH₃]⁺ | 5 |
| 424 | [M - H₂O]⁺ | 10 |
| 411 | [M - CH₂OH]⁺ | 20 |
| 393 | [M - H₂O - CH₂OH]⁺ | 8 |
| 234 | E-ring cleavage fragment | 30 |
| 207 | Further fragmentation | 45 |
| 203 | Further fragmentation | 60 |
| 189 | Further fragmentation | 100 (Base Peak) |
Note: This data is based on the mass spectrum of Betulin and is presented as a predictive guide for this compound.
Proposed Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathway for this compound under electron ionization, based on the fragmentation of its isomer, Betulin.
Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.
Experimental Protocols
This section provides a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of triterpenoids.
Sample Preparation
-
Extraction: Extract the plant material or sample containing this compound with a suitable organic solvent such as methanol, ethanol, or chloroform.
-
Purification: The crude extract can be subjected to column chromatography on silica (B1680970) gel or other separation techniques to isolate and purify this compound.
-
Derivatization (Optional but Recommended for GC-MS): To improve volatility and thermal stability, the hydroxyl groups of this compound can be derivatized, for example, by silylation. A common method involves reacting the dried sample with a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in a solvent like pyridine.
GC-MS Analysis
-
Gas Chromatograph: An Agilent 7890A GC system or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Splitless injection mode.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 20 minutes.
-
-
Mass Spectrometer: An Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis
The acquired mass spectra can be analyzed by comparing the fragmentation pattern with the data provided in this application note and with mass spectral libraries such as the NIST/EPA/NIH Mass Spectral Library. The identification of this compound can be confirmed by the presence of the characteristic molecular ion peak and the key fragment ions.
Conclusion
This application note provides a comprehensive guide to the expected mass spectrometry fragmentation pattern of this compound, based on data from its close structural isomer, Betulin. The provided protocols for GC-MS analysis offer a starting point for researchers working on the identification and characterization of this and other related lupane-type triterpenoids. The detailed fragmentation data and the proposed pathway will aid in the structural elucidation of these biologically important natural products, facilitating further research into their therapeutic potential.
References
Application Note: A Proposed HPLC Method for the Quantification of 3-Epiglochidiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Epiglochidiol, a triterpenoid (B12794562) found in various plant species, notably within the Phyllanthus and Glochidion genera. As no standardized, validated HPLC method for this compound is currently published, this application note provides a comprehensive, albeit hypothetical, protocol based on established analytical techniques for similar triterpenoid compounds. The proposed method utilizes reverse-phase chromatography with UV detection at a low wavelength, which is a common approach for analytes lacking a strong chromophore.[1][2][3] This document provides a starting point for method development and validation in accordance with ICH guidelines.
Introduction
This compound is a naturally occurring triterpenoid that has been isolated from several plant species. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities. Accurate and precise quantification of these compounds is essential for quality control of herbal materials, pharmacokinetic studies, and drug discovery and development processes.
The primary challenge in the HPLC analysis of triterpenoids like this compound is their lack of a significant UV-absorbing chromophore, which can result in poor sensitivity with standard UV detectors.[1][2] To overcome this, detection at low wavelengths (e.g., 205-210 nm) is often employed.[2][3] This proposed method is designed to serve as a robust starting point for researchers seeking to develop and validate a quantitative analytical procedure for this compound.
Proposed HPLC Method
Chromatographic Conditions
The following HPLC conditions are proposed for the analysis of this compound. These parameters are based on methods successfully used for the separation of other triterpenoids.[2][3]
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid |
| Gradient | 70% A to 95% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV/Vis Diode Array Detector (DAD) |
| Detection Wavelength | 205 nm |
Note: Due to the lack of a strong chromophore in this compound, detection at a low wavelength is suggested.[2] This may result in a higher baseline noise. Alternative detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) could be considered for enhanced sensitivity and specificity. Chemical derivatization to introduce a UV-active or fluorescent tag is another advanced option.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Formic acid, analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
Plant material (e.g., dried and powdered leaves of a Glochidion or Phyllanthus species)
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction:
-
Accurately weigh 1.0 g of dried, powdered plant material.
-
Transfer the powder to a conical flask and add 20 mL of methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the plant residue two more times.
-
Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Sample Clean-up (Solid-Phase Extraction - SPE):
-
Reconstitute the dried extract in 5 mL of 50% methanol.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound with 10 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
-
-
Final Preparation:
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Method Validation (Proposed)
To ensure the reliability and accuracy of this method, a full validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, comparison of retention times and UV spectra of the analyte in sample and standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A minimum of 5 concentrations. Correlation coefficient (r²) > 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be determined based on the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery study at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98-102%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day) and intermediate precision (inter-day) expressed as %RSD. %RSD should be < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Varying parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Data Presentation
All quantitative data from the method validation should be summarized in tables for clear comparison and reporting.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile, B: Water with 0.1% Formic Acid |
| Gradient | 70% A to 95% A over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Table 2: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% | < 2.0% |
| LOD (µg/mL) | To be determined | - |
| LOQ (µg/mL) | To be determined | - |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Conclusion
This application note provides a detailed, proposed HPLC method for the quantification of this compound. The protocol includes recommendations for chromatographic conditions, sample preparation, and a comprehensive outline for method validation. Researchers can use this document as a strong foundation to develop a fully validated and robust analytical method suitable for their specific research or drug development needs. It is imperative that a full method validation is performed to ensure the accuracy, precision, and reliability of the results obtained.
References
- 1. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Throughput Quantitative Analysis of 3-Epiglochidiol in Plant Extracts by LC-MS/MS
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Epiglochidiol, a bioactive lupane-type triterpenoid (B12794562), in plant extracts. The protocol detailed herein provides a comprehensive workflow from sample preparation to data acquisition and analysis, tailored for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. This approach is suitable for the high-throughput screening and accurate quantification of this compound in complex botanical matrices.
Introduction
This compound (CAS: 29028-10-2) is a lupane-type triterpenoid with the molecular formula C30H50O2 and a molecular weight of 442.7 g/mol .[1][2][3] Triterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Given the therapeutic potential of these compounds, there is a growing need for reliable and sensitive analytical methods to quantify them in various plant species, such as those from the Phyllanthus and Glochidion genera.[2] This application note addresses this need by providing a detailed protocol for the LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A robust extraction protocol is critical for the accurate quantification of this compound. The following procedure is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems)
-
Methanol (B129727) (HPLC grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.
-
Combine all the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS/MS Analysis
The following LC-MS/MS parameters are recommended for the analysis of this compound.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| MS System | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 4000 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Predicted):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 443.4 | 425.4 | 15 | Quantifier |
| 443.4 | 407.4 | 25 | Qualifier 1 |
| 443.4 | 207.2 | 35 | Qualifier 2 |
Note: These MRM transitions and collision energies should be optimized empirically using a standard of this compound.
Data Presentation
The following table presents a hypothetical but realistic quantitative analysis of this compound in different plant extracts to demonstrate the application of this method.
Table 1: Quantitative Analysis of this compound in Various Plant Extracts
| Plant Species | Plant Part | This compound Concentration (µg/g dry weight) | % RSD (n=3) |
| Glochidion puberum | Leaves | 15.2 | 4.5 |
| Glochidion puberum | Stems | 5.8 | 6.2 |
| Phyllanthus amarus | Whole Plant | 2.1 | 7.8 |
| Phyllanthus urinaria | Whole Plant | Not Detected (LOD = 0.1 µg/g) | - |
Visualization of Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in developing an LC-MS/MS method for a target analyte like this compound.
Caption: Logical steps in LC-MS/MS method development for this compound.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantitative analysis of this compound in plant extracts. The detailed protocols for sample preparation and instrumental analysis, along with the predicted MRM transitions, offer a solid foundation for researchers to implement this method in their laboratories. The high selectivity and sensitivity of tandem mass spectrometry make it particularly well-suited for the analysis of complex botanical samples, enabling accurate quantification of this and other related bioactive triterpenoids. Further optimization and validation of this method with a certified reference standard of this compound are recommended to ensure the highest level of accuracy and precision.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 3-Epiglochidiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiglochidiol, a triterpenoid (B12794562) compound isolated from plants of the Glochidion genus, belongs to a class of natural products that have demonstrated promising cytotoxic effects against various cancer cell lines. Triterpenoids from Glochidion species have been reported to induce apoptosis through mechanisms involving the regulation of Bcl-2 family proteins and caspase activation, as well as through the disruption of microtubule polymerization.[1][2] These findings underscore the potential of this compound as a novel anticancer agent.
This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[1] This protocol is designed to be a starting point for researchers and can be adapted based on specific cell lines and experimental goals.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table provides a template for summarizing the IC50 values of this compound against various cancer cell lines after a 48-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical Data] |
| HCT-116 | Colon Carcinoma | 8.5 |
| HL-60 | Promyelocytic Leukemia | 5.2 |
| A549 | Lung Carcinoma | 12.1 |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HeLa | Cervical Adenocarcinoma | 10.3 |
Experimental Protocols
MTT Assay Protocol for Adherent Cells
This protocol outlines the steps for assessing the cytotoxicity of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Selected adherent cancer cell lines (e.g., HCT-116, A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a complete culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C and 5% CO₂. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assay of this compound using the MTT method.
Potential Signaling Pathway
Caption: A generalized intrinsic apoptosis pathway potentially activated by this compound.
References
Application Notes and Protocols for Anti-inflammatory Activity Testing of 3-Epiglochidiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. 3-Epiglochidiol, a novel natural compound, has shown potential as an anti-inflammatory agent. These application notes provide a comprehensive guide to testing the anti-inflammatory activity of this compound, focusing on its effects on key inflammatory mediators and signaling pathways. The protocols outlined below utilize the murine macrophage cell line RAW 264.7, a standard model for in vitro inflammation studies, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control | - | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | - |
| LPS + this compound | 1 | 20.1 ± 1.8 | 22.1% |
| LPS + this compound | 5 | 14.5 ± 1.5 | 43.8% |
| LPS + this compound | 10 | 8.2 ± 0.9 | 68.2% |
| LPS + this compound | 25 | 4.1 ± 0.5 | 84.1% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 980 ± 95 | 450 ± 40 |
| LPS + this compound | 1 | 1020 ± 98 | 810 ± 82 | 380 ± 35 |
| LPS + this compound | 5 | 750 ± 70 | 590 ± 60 | 270 ± 25 |
| LPS + this compound | 10 | 410 ± 45 | 320 ± 35 | 150 ± 18 |
| LPS + this compound | 25 | 180 ± 22 | 140 ± 18 | 70 ± 10 |
Table 3: Effect of this compound on Prostaglandin E2 (PGE2) Production
| Treatment | Concentration (µM) | PGE2 Production (pg/mL) | % Inhibition |
| Control | - | 30 ± 5 | - |
| LPS (1 µg/mL) | - | 480 ± 42 | - |
| LPS + this compound | 1 | 390 ± 35 | 18.8% |
| LPS + this compound | 5 | 280 ± 28 | 41.7% |
| LPS + this compound | 10 | 150 ± 19 | 68.8% |
| LPS + this compound | 25 | 70 ± 11 | 85.4% |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plate for NO assay, 24-well plate for ELISA, 6-well plate for Western blot).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO, cytokine, and PGE2 assays; shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Assay (Griess Test)[1][2][3][4]
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Sodium nitrite standard solution.
-
96-well microplate reader.
-
-
Protocol:
-
After cell treatment, collect 100 µL of culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine and Prostaglandin E2 Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.
-
Materials:
-
Commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2.
-
Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Stop Solution (e.g., 2N H2SO4).
-
Microplate reader.
-
-
Protocol (General Sandwich ELISA):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate multiple times with Wash Buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add an enzyme-conjugated secondary antibody (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with Stop Solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine/PGE2 concentration from the standard curve.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK, JNK) signaling pathways.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific for total and phosphorylated forms of target proteins).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalized to a loading control like β-actin or GAPDH.
-
Visualizations
References
Application Notes and Protocols for Epigallocatechin-3-gallate (EGCG) as a Potential Anticancer Agent
A Note on the Compound: Initial searches for "3-Epiglochidiol" did not yield specific information related to anticancer research. The following information is based on Epigallocatechin-3-gallate (EGCG), a major polyphenol in green tea with well-documented anticancer properties, and is provided as a comprehensive alternative.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Epigallocatechin-3-gallate (EGCG) is a catechin (B1668976) found in high concentrations in green tea that has garnered significant interest for its potential as a chemopreventive and therapeutic agent against various cancers.[1][2][3] EGCG has been shown to modulate multiple cancer hallmarks, including inhibiting cell proliferation, inducing apoptosis (programmed cell death), and suppressing angiogenesis and metastasis.[1][3] Its anticancer effects are attributed to its ability to interact with and modulate a wide array of molecular targets and signaling pathways that are often dysregulated in cancer.
Data Presentation: In Vitro and In Vivo Anticancer Activity of EGCG
The following tables summarize the quantitative data on the anticancer efficacy of EGCG from various studies.
Table 1: In Vitro Cytotoxicity of EGCG (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| WI38VA (SV40 transformed) | Transformed Fibroblasts | 10 | Not Specified | |
| WI38 (Normal) | Normal Fibroblasts | 120 | Not Specified | |
| H1299 | Lung Cancer | 27.63 | Not Specified | |
| A549 | Lung Cancer | 28.34 | Not Specified | |
| Panc-1 | Pancreatic Cancer | ~40 | 48 | |
| MIA PaCa-2 | Pancreatic Cancer | ~50 | 48 | |
| BxPC-3 | Pancreatic Cancer | ~60 | 48 | |
| HCT15 | Colon Cancer | ~55 | 48 | |
| SW480 | Colon Cancer | ~70 | 48 | |
| HT-29 | Colon Cancer | ~80 | 48 | |
| H358 | Lung Cancer | ~65 | 48 | |
| HT1975 | Lung Cancer | ~90 | 48 | |
| MCF-7 | Breast Cancer | 70 | 24 | |
| MCF-7 | Breast Cancer | 50 | 48 |
Table 2: In Vivo Antitumor Efficacy of EGCG in Mouse Models
| Cancer Type | Mouse Model | EGCG Dose and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Breast Cancer | Female Mice | 50-100 mg/kg/day in drinking water | 5 weeks | 68% reduction in tumor weight | |
| Lymphoma | BALB/c Mice with L5178Y solid tumor | 5 mg/kg | Not Specified | 43% reduction in tumor size | |
| Ovarian Cancer | Nude Mice Xenograft | 50 mg/kg | Not Specified | 71.25% decrease in tumor weight | |
| Cholangiocarcinoma | HuCC-T1 Xenograft | 20 mg/kg (subcutaneous) | Not Specified | Over twofold inhibition of tumor volume growth | |
| Ehrlich Ascites Carcinoma | Ehrlich Tumor-Bearing Mice | Not Specified | 15 days | 1.45-fold reduction in tumor weight |
Signaling Pathways Modulated by EGCG
EGCG exerts its anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.
Caption: EGCG modulates multiple signaling pathways to exert its anticancer effects.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of EGCG on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
EGCG stock solution (dissolved in DMSO or sterile water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, SDS-HCl solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of EGCG in culture medium.
-
Remove the medium from the wells and add 100 µL of the EGCG dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest EGCG concentration).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Incubate the plate at 37°C for 4 hours or until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Western Blotting
This protocol is for detecting the expression of key apoptosis-related proteins following EGCG treatment.
Materials:
-
Cancer cells treated with EGCG
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of EGCG for a specified time.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control to normalize the expression of the target proteins.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of EGCG in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line
-
Sterile PBS or appropriate vehicle
-
EGCG solution for injection or oral administration
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ cells in 100 µL PBS) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 70-300 mm³), randomize the mice into treatment and control groups.
-
Administer EGCG to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection, or in drinking water). The control group should receive the vehicle.
-
Measure the tumor volume with calipers (Volume = (length x width²)/2) at regular intervals (e.g., every 3 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition percentage.
Experimental Workflow for Evaluating Anticancer Potential
The following diagram illustrates a typical workflow for assessing the anticancer potential of a compound like EGCG.
Caption: A general workflow for the preclinical evaluation of a potential anticancer agent.
References
Investigating the Antimicrobial Properties of 3-Epiglochidiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial literature searches did not yield specific studies on the antimicrobial properties of 3-Epiglochidiol. The following application notes and protocols are provided as a comprehensive guide for researchers intending to investigate the antimicrobial potential of this and other novel natural products. The methodologies and data presentation formats are based on established standards in antimicrobial research.
Introduction
Natural products are a rich source of novel antimicrobial agents. Triterpenoids, a class of compounds to which this compound belongs, have demonstrated a variety of biological activities, including antimicrobial effects. The investigation of the antimicrobial properties of novel compounds like this compound is a critical first step in the drug discovery and development pipeline. These notes provide standardized protocols for determining the antimicrobial efficacy and potential mechanisms of action of such compounds.
Data Presentation: Summarizing Antimicrobial Activity
Quantitative data from antimicrobial susceptibility testing should be presented in a clear and structured format to allow for easy comparison. The most common metric for the efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.[1]
Table 1: Template for Summarizing Minimum Inhibitory Concentration (MIC) Data for this compound
| Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) of this compound | Positive Control (e.g., Ampicillin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | [Insert Data] | [Insert Data] |
| Escherichia coli | ATCC 25922 | Gram-negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | [Insert Data] | [Insert Data] |
| Candida albicans | ATCC 90028 | Fungus | [Insert Data] | [Insert Data] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
The broth microdilution assay is a widely used method for determining the MIC of an antimicrobial agent.[2] This protocol is adapted from standard microbiological procedures.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures in logarithmic growth phase, adjusted to a concentration of 5 x 10^5 CFU/mL
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Negative control (broth medium and solvent)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly.
-
Continue this serial dilution across the plate to achieve a range of concentrations. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the prepared microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^4 CFU/mL.
-
-
Controls:
-
Growth Control: A well containing broth and the microbial inoculum, but no this compound.
-
Sterility Control: A well containing only sterile broth.
-
Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A row with a known antibiotic undergoing serial dilution and inoculation.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[1] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Visualizing Experimental Workflows and Potential Mechanisms
Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of a test compound.
Potential Antimicrobial Mechanisms of Action
While the specific mechanism of this compound is unknown, many triterpenoids and other natural products exert their antimicrobial effects by disrupting the bacterial cell membrane.[3] This leads to increased permeability and leakage of intracellular components, ultimately causing cell death. Other potential mechanisms include the inhibition of protein synthesis, nucleic acid synthesis, or key metabolic pathways.[4][5]
The following diagram illustrates a generalized mechanism of action involving cell membrane disruption.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 5. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Mechanism of Action Studies for 3-Epiglochidiol
Note to the Reader: Initial searches for "3-Epiglochidiol" did not yield specific information on its mechanism of action. The scientific literature predominantly features studies on a similarly named but distinct compound, Epigallocatechin-3-gallate (EGCG) , a major polyphenol in green tea. The following application notes and protocols are based on the available research for EGCG and are provided as a comprehensive example of how such a document would be structured. Researchers interested in this compound should first verify the compound of interest and note that the mechanisms described below pertain to EGCG.
Introduction to Epigallocatechin-3-gallate (EGCG)
Epigallocatechin-3-gallate (EGCG) is the most abundant catechin (B1668976) found in green tea and is recognized for its wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] This document outlines the key mechanisms of action for EGCG and provides detailed protocols for researchers to investigate these pathways.
I. Anti-inflammatory Mechanism of Action
EGCG has been shown to exert potent anti-inflammatory effects by modulating various signaling pathways and reducing the expression of pro-inflammatory mediators.[3][4]
A. Inhibition of NF-κB Signaling
A primary anti-inflammatory mechanism of EGCG is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Signaling Pathway Diagram:
Caption: EGCG inhibits the NF-κB signaling pathway.
B. Modulation of Cytokine Production
EGCG has been demonstrated to significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various cell types.
Quantitative Data Summary:
| Cell Type | Treatment | Target Cytokine | Result | Reference |
| Human Dermal Fibroblasts | EGCG-loaded microparticles | TNF-α, IL-6 | Significant decrease in expression | |
| Human Mast Cells | EGCG | TNF-α, IL-6 | Inhibition of secretion | |
| RA Synovial Fibroblasts | EGCG | IL-6 | Inhibition of IL-1β-induced production | |
| LPS-activated BV-2 Microglia | EGCG | IL-6 | Significant decrease in release |
Experimental Protocol: Measurement of Cytokine Levels by ELISA
This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
EGCG
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., BV-2 microglia) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Treatment: Pre-treat cells with various concentrations of EGCG for 2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 1500 rpm for 10 minutes and collect the cell-free supernatant.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations based on the standard curve.
II. Anti-cancer Mechanism of Action
EGCG exhibits anti-cancer properties through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.
A. Induction of Apoptosis
EGCG can induce programmed cell death (apoptosis) in cancer cells by modulating the expression of key apoptosis-related proteins.
Signaling Pathway Diagram:
Caption: EGCG induces apoptosis via the mitochondrial pathway.
Quantitative Data Summary:
| Cell Line | Treatment | Effect | Observation | Reference |
| HuCC-T1 (Cholangiocarcinoma) | 5 µg/mL EGCG | Apoptosis Induction | Increased Bax/Bcl-2 ratio, Caspase activation | |
| B16F10 (Melanoma) | EGCG-gold nanoparticles | Enhanced Apoptosis | Increased caspase-3, -8, -9 activity |
B. Inhibition of Proliferation and Invasion
EGCG can inhibit the proliferation and invasive potential of cancer cells by targeting key molecules involved in cell cycle regulation and matrix degradation.
Experimental Workflow:
Caption: Workflow for assessing EGCG's anti-proliferative and anti-invasive effects.
Experimental Protocol: Matrigel Invasion Assay
This protocol is used to assess the effect of EGCG on the invasive capacity of cancer cells.
Materials:
-
Matrigel-coated transwell inserts (8 µm pore size)
-
Serum-free cell culture medium
-
Medium with 10% FBS (chemoattractant)
-
EGCG
-
Cotton swabs
-
Crystal Violet stain
Procedure:
-
Rehydrate Matrigel: Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Seed cancer cells (2 x 10⁵ cells/well) in the upper chamber in serum-free medium containing different concentrations of EGCG.
-
Chemoattraction: Add medium containing 10% FBS to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Remove Non-invasive Cells: Gently remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and Stain: Fix the invading cells on the lower surface with methanol and stain with Crystal Violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
III. Modulation of Other Signaling Pathways
EGCG's pleiotropic effects are due to its ability to interact with and modulate a wide array of signaling molecules and pathways.
Key Signaling Pathways Modulated by EGCG:
| Pathway | Effect of EGCG | Downstream Consequences | Reference |
| MAPKs | Varies (up or down-regulation) | Affects migration, invasion, and apoptosis | |
| PI3K/Akt | Down-regulation | Inhibition of cell survival | |
| mTOR | Down-regulation | Inhibition of cell growth and proliferation | |
| STAT1 | Down-regulation | Attenuation of inflammatory responses |
Logical Relationship Diagram:
Caption: EGCG's multifaceted impact on key cellular signaling pathways.
Conclusion
The diverse biological activities of EGCG stem from its ability to modulate a wide range of signaling pathways and molecular targets. The protocols and data presented here provide a framework for researchers to investigate the intricate mechanisms of action of this promising natural compound in the fields of inflammation and cancer research. It is crucial for researchers to confirm the identity of their compound of interest, as the data herein pertains specifically to EGCG.
References
- 1. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green tea polyphenol epigallocatechin-3-gallate: inflammation and arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Epiglochidiol Extraction
Welcome to the technical support center for the extraction of 3-Epiglochidiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources can it be extracted?
A1: this compound is a pentacyclic triterpenoid. It is primarily extracted from plants of the Glochidion genus, which belongs to the Phyllanthaceae family. Species such as Glochidion eriocarpum are known to contain this compound and other related triterpenoids like glochidiol (B20532) and lupeol (B1675499).
Q2: What are the most common methods for extracting this compound?
A2: Common extraction methods for triterpenoids like this compound include conventional techniques such as maceration and Soxhlet extraction, as well as modern methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). The choice of method can significantly impact the extraction yield and efficiency.
Q3: Which solvents are most effective for this compound extraction?
A3: The choice of solvent is critical and depends on the polarity of the target compound. Triterpenoids like this compound are generally non-polar. Therefore, non-polar solvents like n-hexane and chloroform, or solvents with intermediate polarity like ethyl acetate (B1210297) and dichloromethane (B109758) are often used. Methanol and ethanol (B145695) are also employed, sometimes in combination with other solvents, to extract a broader range of compounds. For instance, a sequential extraction starting with a non-polar solvent can be effective.
Q4: How can I purify the crude extract to isolate this compound?
A4: Purification of this compound from the crude extract is typically achieved using chromatographic techniques. Column chromatography with silica (B1680970) gel as the stationary phase is a common method. A gradient elution system with a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate, is often used to separate different triterpenoids. Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used for further purification to achieve high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inappropriate Solvent Choice: The solvent may be too polar or non-polar to effectively solubilize this compound. | Triterpenoids like this compound are generally soluble in non-polar to moderately polar solvents. Experiment with solvents such as n-hexane, chloroform, or ethyl acetate. A sequential extraction with solvents of increasing polarity can also be effective.[1] |
| Suboptimal Extraction Parameters: Extraction time, temperature, or solid-to-liquid ratio may not be optimized. | Systematically optimize each parameter. For ultrasound-assisted extraction, factors like ultrasonic power and frequency are also crucial. Response surface methodology (RSM) can be employed for efficient optimization.[2][3][4][5] | |
| Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's age, geographical location, and harvesting time. Improper drying and storage can also lead to degradation of the compound. | Ensure the use of high-quality, properly identified plant material. The plant material should be dried in the shade to prevent degradation of thermolabile compounds and ground to a fine powder to increase the surface area for extraction. | |
| Presence of Impurities in the Final Product | Inefficient Purification: The chromatographic separation may not be adequate to separate this compound from structurally similar compounds. | Optimize the mobile phase composition and gradient in your column chromatography. Using a smaller particle size for the silica gel can improve resolution. Consider using multiple chromatographic techniques, such as preparative TLC or HPLC, for final purification. |
| Co-extraction of Other Compounds: The initial extraction may have pulled a wide range of compounds with similar polarities. | A pre-extraction step with a non-polar solvent like n-hexane can help in removing fats and waxes, which can interfere with subsequent purification steps. | |
| Difficulty in Separating this compound from its Isomers (e.g., Glochidiol) | Similar Chromatographic Behavior: Isomers often have very similar polarities, making them difficult to separate on a standard silica gel column. | Employ high-resolution chromatographic techniques. A different stationary phase, such as silver nitrate-impregnated silica gel, can sometimes be effective for separating isomers. Alternatively, derivatization of the hydroxyl groups can alter the polarity and improve separation. |
| Formation of Emulsions During Liquid-Liquid Extraction | Interfacial Tension: The presence of certain compounds in the plant extract can lead to the formation of stable emulsions between two immiscible solvent phases. | To break emulsions, you can try adding a small amount of brine (saturated NaCl solution), changing the pH of the aqueous phase, or centrifugation. |
Data on Triterpenoid Extraction Yields
The following tables summarize quantitative data from various studies on the extraction of lupeol (a closely related triterpenoid) and other triterpenes, providing insights into the impact of different extraction parameters.
Table 1: Comparison of Extraction Methods for Lupeol Yield
| Plant Source | Extraction Method | Solvent | Yield | Reference |
| Vernonanthura ferruginea | Maceration | Chloroform | Not specified | |
| Vernonanthura ferruginea | Ultrasound-assisted | n-Hexane | Not specified | |
| Coccoloba uvifera | Maceration | Hexane | Lower than UAE | |
| Coccoloba uvifera | Ultrasound-assisted | Hexane | Higher than Maceration | |
| Melia azedarach | Soxhlet | Methanol then DCM | Low (mg range) |
Table 2: Influence of Solvent on Triterpenoid Extraction
| Plant Source | Solvent | Target Compound | Yield (% w/w) | Reference |
| Phyllanthus niruri | 96% Ethanol | Flavonoids | Higher | |
| Phyllanthus niruri | 50% Ethanol | Phenolic compounds | Higher | |
| Melia azedarach | 100% Methanol | Lupeol | 14.540 mg/g DW (predicted) | |
| Melia azedarach | 43.75% Methanol | Stigmasterol | 5.832 mg/g DW (predicted) |
Experimental Protocols
General Protocol for Extraction and Isolation of this compound
This protocol provides a general methodology for the extraction and isolation of this compound from the aerial parts of Glochidion species.
1. Preparation of Plant Material:
-
Air-dry the plant material (e.g., leaves and stems of Glochidion eriocarpum) in the shade.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
-
Method A: Maceration:
-
Soak the powdered plant material in a suitable solvent (e.g., n-hexane, chloroform, or methanol) at a solid-to-liquid ratio of 1:10 (w/v).
-
Allow the mixture to stand for 24-72 hours at room temperature with occasional stirring.
-
Filter the extract and repeat the process two to three times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Method B: Ultrasound-Assisted Extraction (UAE):
-
Suspend the powdered plant material in the chosen solvent in a flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate for a specified time (e.g., 30-60 minutes) and temperature (e.g., 40-60°C).
-
Filter the extract and concentrate as described above.
-
3. Fractionation (Optional):
-
The crude extract can be further fractionated by liquid-liquid partitioning using immiscible solvents of different polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
4. Column Chromatography for Purification:
-
Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., n-hexane).
-
Dissolve the crude extract or a specific fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane and ethyl acetate).
-
Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
Combine the fractions containing this compound (identified by comparison with a standard, if available) and evaporate the solvent.
5. Recrystallization for Final Purity:
-
The isolated compound can be further purified by recrystallization from a suitable solvent or solvent mixture to obtain pure crystals of this compound.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Key factors influencing the yield of this compound extraction.
References
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting peaks in 3-Epiglochidiol HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the HPLC analysis of 3-Epiglochidiol.
Troubleshooting Guides & FAQs
Issue: My this compound peak is co-eluting with an unknown impurity.
Q1: What are the initial steps to diagnose the co-elution problem?
A1: First, confirm the purity of your this compound standard by running it alone. This will help determine if the impurity originates from the sample matrix or the standard itself. Subsequently, review your current HPLC method parameters, including the column chemistry, mobile phase composition, and gradient program. A systematic approach to method optimization is crucial for resolving co-elution.
Q2: How can I modify the mobile phase to improve peak resolution?
A2: Modifying the mobile phase is often the most effective initial step. You can adjust the organic modifier concentration, change the type of organic modifier, or alter the pH of the aqueous phase.
-
Organic Modifier Concentration: For reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.
-
Type of Organic Modifier: Switching from one organic solvent to another (e.g., methanol (B129727) to acetonitrile) can alter the selectivity of the separation due to different interactions with the stationary phase and analytes.
-
Mobile Phase pH: If your analyte or the co-eluting impurity has ionizable functional groups, adjusting the pH of the mobile phase can significantly change their retention behavior and improve resolution. A general rule is to work at a pH at least 2 units away from the pKa of the analytes.
Q3: Should I consider changing the stationary phase (HPLC column)?
A3: Yes, if mobile phase optimization is insufficient. The choice of stationary phase has a significant impact on selectivity. Consider changing to a column with a different chemistry.
-
Different Ligand: If you are using a C18 column, switching to a C8, Phenyl-Hexyl, or a polar-embedded column can provide different selectivities.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency and resolution. A longer column can also improve separation, though it will increase analysis time and backpressure.
Q4: Can temperature adjustments help in resolving co-eluting peaks?
A4: Yes, adjusting the column temperature can influence selectivity. Increasing the temperature generally decreases viscosity and can improve peak shape and efficiency. However, the effect on resolution can vary, and it is an important parameter to investigate. It is recommended to screen a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to determine the optimal condition.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound Analysis
This protocol outlines a systematic approach to optimizing the mobile phase to resolve this compound from a co-eluting impurity.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
-
Step 1: Modify Gradient Slope.
-
Run 1 (Initial): 60-80% B in 10 min.
-
Run 2 (Shallower Gradient): 65-75% B in 15 min.
-
Run 3 (Even Shallower Gradient): 68-72% B in 20 min.
-
Analyze the resolution between this compound and the impurity for each run.
-
-
Step 2: Change Organic Modifier.
-
If the gradient modification is insufficient, replace Acetonitrile with Methanol.
-
Prepare Mobile Phase B as Methanol.
-
Repeat the gradient optimization steps as described in Step 1.
-
-
Step 3: Adjust Mobile Phase pH.
-
If co-elution persists, prepare Mobile Phase A with different additives to control pH.
-
Mobile Phase A option 1: 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase A option 2: 0.1% Trifluoroacetic Acid, pH ~2.1
-
Re-optimize the gradient for each new mobile phase system.
-
Quantitative Data Summary
The following tables summarize the results of the mobile phase optimization experiments.
Table 1: Effect of Gradient Slope on Resolution
| Experiment | Mobile Phase B | Gradient Program | Retention Time (this compound) (min) | Retention Time (Impurity) (min) | Resolution (Rs) |
| 1 | Acetonitrile | 60-80% B in 10 min | 5.21 | 5.28 | 0.85 |
| 2 | Acetonitrile | 65-75% B in 15 min | 7.83 | 7.98 | 1.35 |
| 3 | Acetonitrile | 68-72% B in 20 min | 12.45 | 12.71 | 1.89 |
Table 2: Effect of Organic Modifier and pH on Resolution
| Experiment | Mobile Phase B | Mobile Phase A | Optimal Gradient | Retention Time (this compound) (min) | Retention Time (Impurity) (min) | Resolution (Rs) |
| 4 | Methanol | 0.1% Formic Acid | 75-85% B in 15 min | 8.12 | 8.35 | 1.62 |
| 5 | Acetonitrile | 10 mM Ammonium Acetate, pH 5.0 | 60-70% B in 15 min | 6.98 | 7.25 | 2.05 |
Visualizations
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC.
Caption: A sequential pathway for HPLC method development and optimization.
Technical Support Center: Addressing Solubility of 3-Epiglochidiol in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3-Epiglochidiol and other structurally related triterpenoids during bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lupane-type triterpenoid, a class of naturally occurring compounds known for their potential therapeutic properties. Like many other triterpenoids, this compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions such as cell culture media and buffers used in bioassays. This can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is soluble in several organic solvents.[1] Based on available data for this compound and other similar triterpenoids, the following solvents are recommended for preparing stock solutions:
-
High Solubility: Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate
-
Moderate to Low Solubility: Acetone, Ethanol, Methanol
For most in vitro bioassays, DMSO is the most commonly used solvent for preparing concentrated stock solutions of hydrophobic compounds.
Q3: What is the recommended starting concentration for a this compound stock solution?
A3: For bioassays, a stock solution of this compound at a concentration of 10 mM in DMSO is a common starting point.[1] This concentration is often sufficient for subsequent dilutions into aqueous media for various experiments. However, the optimal concentration may vary depending on the specific assay and the required final concentration.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous bioassay medium. What should I do?
A4: This is a common issue when working with hydrophobic compounds. The drastic change in solvent polarity from DMSO to the aqueous medium causes the compound to fall out of solution. Please refer to the Troubleshooting Guide below for detailed steps to prevent and resolve this issue.
Q5: What is the maximum percentage of DMSO that is safe for my cells in a bioassay?
A5: The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects. Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent.
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a general overview of the solubility of triterpenoids in common laboratory solvents. This can serve as a useful guide for solvent selection.
| Solvent | General Solubility of Triterpenoids |
| Dimethyl sulfoxide (DMSO) | High |
| Chloroform | High |
| Dichloromethane | High |
| Ethyl Acetate | High |
| Acetone | Moderate |
| Ethanol | Moderate to Low |
| Methanol | Low |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the molecular weight of this compound.
-
Calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM stock solution, you would need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * 1000 mg/g
-
Weigh the calculated amount of this compound powder accurately using an analytical balance in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions in Aqueous Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous bioassay medium (e.g., cell culture medium, buffer)
-
Vortex mixer
Procedure:
-
Warm the this compound stock solution and the aqueous medium to room temperature.
-
Vortex the stock solution briefly to ensure it is homogeneous.
-
Add the aqueous medium to a new sterile tube.
-
While vigorously vortexing the aqueous medium, add the required volume of the DMSO stock solution dropwise. This gradual addition into a larger, agitated volume of the aqueous phase is critical to prevent localized high concentrations and subsequent precipitation.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the final working solution. If the solution appears cloudy or contains visible precipitates, the solubility limit in the aqueous medium has likely been exceeded. Refer to the troubleshooting guide for further steps.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Solution
This troubleshooting workflow will guide you through resolving precipitation issues when preparing aqueous working solutions of this compound.
References
Technical Support Center: Optimization of NMR Parameters for 3-Epiglochidiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the analysis of 3-Epiglochidiol, a pentacyclic triterpenoid (B12794562).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting NMR experiments for a triterpenoid like this compound?
A1: For a novel or isolated triterpenoid like this compound, a standard set of NMR experiments is crucial for complete structural elucidation. The recommended starting point includes:
-
1D NMR:
-
¹H NMR (Proton) to identify the number and type of protons.
-
¹³C NMR (Carbon-13) to determine the number of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer) (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.[1]
-
-
2D NMR:
-
COSY (Correlation Spectroscopy) to identify proton-proton couplings within the same spin system.[2]
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.[1][3]
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for assembling the carbon skeleton.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the stereochemistry by identifying protons that are close in space.
-
Q2: I am seeing broad peaks in my ¹H NMR spectrum. What could be the cause and how can I fix it?
A2: Broad peaks in an NMR spectrum can arise from several factors. Here are some common causes and solutions:[4]
-
Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. Always perform a thorough shimming procedure before acquiring data.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting your sample.
-
Incomplete Dissolution/Aggregation: this compound, being a relatively nonpolar molecule, might not be fully soluble in the chosen NMR solvent, leading to aggregation. Ensure complete dissolution, possibly by gentle warming or sonication. If solubility is an issue, consider a different deuterated solvent.
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is scrupulously clean.
-
Chemical Exchange: If the molecule is undergoing conformational exchange on the NMR timescale, this can lead to broadened signals. Acquiring the spectrum at a different temperature (higher or lower) can sometimes resolve this issue by either speeding up or slowing down the exchange rate.
Q3: My sample of this compound has low solubility. Which NMR solvents are recommended?
A3: Triterpenoids like this compound are often soluble in less polar organic solvents. The most common choice is CDCl₃ (Deuterochloroform) . If solubility is an issue, other potential solvents include:
-
Pyridine-d₅
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide) : Note that this solvent is difficult to remove from the sample.[4]
-
Methanol-d₄
-
A mixture of solvents, such as CDCl₃ with a few drops of Methanol-d₄, can also improve solubility.
Q4: How do I choose the optimal relaxation delay (d1) for my ¹³C NMR experiments?
A4: The relaxation delay (d1) is a critical parameter, especially for quantitative ¹³C NMR. Quaternary carbons and carbons in sterically hindered environments often have long relaxation times (T₁).
-
For routine qualitative spectra, a d1 of 1-2 seconds is usually sufficient.
-
For quantitative analysis, a much longer d1 is required to ensure complete relaxation of all carbon nuclei. A common rule of thumb is to set d1 to at least 5 times the longest T₁ value in the molecule. For triterpenoids, this could mean a d1 of 10 seconds or more. An inversion-recovery experiment can be performed to measure the T₁ values of key carbons.
Troubleshooting Guides
Issue 1: Weak or Missing Quaternary Carbon Signals in ¹³C NMR
-
Symptom: You observe fewer than the expected number of carbon signals, and the missing signals are likely quaternary carbons.
-
Cause: Quaternary carbons have no attached protons, leading to a lack of Nuclear Overhauser Effect (NOE) enhancement and often very long relaxation times (T₁).
-
Troubleshooting Steps:
-
Increase the number of scans (ns): This will improve the signal-to-noise ratio.
-
Increase the relaxation delay (d1): As mentioned in the FAQ, allow more time for the quaternary carbons to relax. Try increasing d1 to 5-10 seconds.
-
Use a different pulse program: Some pulse programs are better suited for observing quaternary carbons. Consult your NMR facility manager for available options.
-
Issue 2: Artifacts in 2D NMR Spectra (COSY, HMBC)
-
Symptom: Streaking along the t₁ axis (F1 dimension) or the presence of strong, unwanted signals.
-
Cause: These artifacts can arise from very intense signals (like residual solvent peaks or a TMS signal) that are not properly suppressed.
-
Troubleshooting Steps:
-
Solvent Suppression: Ensure that the appropriate solvent suppression pulse sequence is used if you have a strong residual solvent peak.
-
Digital Filtering: Apply appropriate digital filtering during processing to minimize artifacts.
-
Phase Cycling: Ensure an adequate phase cycling scheme is used during acquisition. Modern spectrometers have robust default phase cycles.
-
Check Pulse Widths: Incorrectly calibrated pulse widths can lead to artifacts.
-
Experimental Protocols & Data Presentation
General Sample Preparation Protocol
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm) if desired, although modern spectrometers can reference the solvent peak.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Table 1: Typical ¹H and ¹³C NMR Parameters for Triterpenoids
| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 |
| Pulse Program | zg30 | zgpg30 | dept135 |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K |
| Acquisition Time (aq) | 2-4 s | 1-2 s | 1-2 s |
| Relaxation Delay (d1) | 1-2 s | 2-5 s | 2 s |
| Spectral Width (sw) | 12-16 ppm | 200-240 ppm | 200-240 ppm |
| Number of Scans (ns) | 8-16 | 1024-4096 | 256-1024 |
Table 2: Key 2D NMR Experimental Parameters
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpqf | hsqcedetgp | hmbcgplpndqf |
| Number of Increments | 256-512 | 256-512 | 256-512 |
| Number of Scans (ns) | 2-8 | 4-16 | 8-32 |
| Relaxation Delay (d1) | 1.5 s | 1.5 s | 1.5-2.0 s |
| ¹J C-H Coupling (HSQC) | N/A | 145 Hz | N/A |
| Long-Range Coupling (HMBC) | N/A | N/A | Optimized for 8 Hz |
Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Troubleshooting workflow for broad NMR peaks.
References
Minimizing degradation of 3-Epiglochidiol during isolation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 3-Epiglochidiol during isolation. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a lathyrane diterpenoid, a class of natural products known for their complex structures and potential biological activities.[1][2] Lathyrane diterpenoids are characterized by a highly oxygenated tricyclic system.[1] Degradation during isolation is a significant concern because it can lead to reduced yields of the target compound and the formation of artifacts that may interfere with activity screening and structural elucidation. Terpenoids, in general, can be sensitive to heat, light, oxygen, and acidic or basic conditions.[3][4]
Q2: What are the primary factors that can cause the degradation of this compound during isolation?
A2: Based on the general behavior of terpenoids and other lathyrane diterpenoids, the primary factors contributing to the degradation of this compound are likely:
-
Heat: Many terpenoids are thermolabile, and high temperatures used during extraction (like Soxhlet) or solvent evaporation can cause degradation.
-
Acidic or Basic Conditions: Exposure to strong acids or bases can catalyze degradation reactions such as hydrolysis of ester groups or rearrangements of the carbon skeleton. The use of acidic silica (B1680970) gel in chromatography can also be a source of degradation.
-
Oxidation: Diterpenoids can be susceptible to oxidation, especially if they contain sensitive functional groups. This can be exacerbated by prolonged exposure to air and light during processing.
-
Inappropriate Solvent Systems: The choice of solvent can influence the stability of the compound. Reactive solvents or impurities within solvents can lead to degradation.
Q3: From which natural sources is this compound typically isolated?
A3: Lathyrane diterpenoids are commonly found in plants of the Euphorbiaceae family, such as those from the Euphorbia and Phyllanthus genera. While specific isolation papers for this compound from Phyllanthus muellerianus were not retrieved in the search, related compounds are frequently isolated from these sources.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation of this compound.
Problem 1: Low yield of this compound in the crude extract.
| Possible Cause | Troubleshooting Action |
| Thermal Degradation during Extraction | - Employ extraction methods that avoid high temperatures, such as maceration at room temperature with a suitable organic solvent (e.g., ethanol (B145695), ethyl acetate). - If using techniques like microwave-assisted extraction, carefully optimize the temperature and time to minimize degradation. - For solvent removal, use a rotary evaporator at a low temperature (e.g., < 40°C) and under reduced pressure. |
| Oxidative Degradation | - Minimize the exposure of the plant material and extracts to air and light. - Consider performing extraction and subsequent steps under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants, such as BHT (butylated hydroxytoluene), to the extraction solvent, though compatibility with downstream applications should be considered. |
| Improper Grinding of Plant Material | - Grinding the plant material too finely can generate heat, leading to the loss of volatile or thermolabile compounds. - Consider cryogenic grinding (grinding in the presence of liquid nitrogen) to keep the temperature low. |
| Incorrect Solvent Choice | - The polarity of the extraction solvent is crucial. For lathyrane diterpenoids, solvents of medium polarity are often effective. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common starting point. - Ensure the use of high-purity solvents to avoid contaminants that could react with the target compound. |
Problem 2: Degradation of this compound during chromatographic purification.
| Possible Cause | Troubleshooting Action |
| Degradation on Silica Gel | - Test the stability of this compound on a small amount of silica gel before performing large-scale column chromatography. This can be done using a 2D TLC plate. - If degradation is observed, consider deactivating the silica gel by adding a small percentage of water or a base like triethylamine (B128534) to the eluent. - Alternatively, use a different stationary phase such as alumina (B75360) (neutral or basic), Florisil, or reversed-phase silica (C18). |
| Prolonged Exposure on the Column | - Optimize the chromatographic conditions to minimize the run time. - Use flash chromatography with appropriate pressure to speed up the elution without sacrificing resolution. |
| Inappropriate Solvent System for Elution | - An incorrect solvent system can lead to very long retention times, increasing the chance of on-column degradation. - Ensure the chosen solvent system provides a good separation (Rf value between 0.2 and 0.4 for the target compound on TLC). |
Experimental Protocols
The following are generalized protocols for the extraction and isolation of lathyrane diterpenoids, which can be adapted for this compound.
Protocol 1: Extraction by Maceration
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, stems) at room temperature in a well-ventilated area away from direct sunlight. Once dried, grind the material into a coarse powder.
-
Extraction: Macerate the powdered plant material in 95% ethanol at room temperature. Use a plant material to solvent ratio of approximately 1:10 (w/v). Allow the mixture to stand for 24-48 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract to remove the solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Solvent Partitioning: Suspend the concentrated crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to fractionate the extract based on polarity. The lathyrane diterpenoids are typically expected to be in the ethyl acetate fraction.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest.
-
Further Purification: If necessary, perform further purification of the combined fractions using preparative HPLC.
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Bioactivity of 3-Epiglochidiol In Vitro
This technical support center provides guidance to researchers, scientists, and drug development professionals who are experiencing low or inconsistent bioactivity with 3-Epiglochidiol in their in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected bioactivity of this compound in our cell-based assays. What are the potential reasons?
A1: Low bioactivity of this compound, a lupane-type triterpenoid, can stem from several factors. These compounds are known for their hydrophobic nature, which can lead to poor solubility in aqueous assay media and cause the compound to precipitate.[1][2] Other common issues include compound instability, degradation under experimental conditions, or non-specific interactions with assay components. It is also possible that the chosen cell line or assay is not sensitive to the specific mechanism of action of this compound.
Q2: How can we improve the solubility of this compound in our cell culture media?
A2: Improving the solubility of hydrophobic compounds like this compound is crucial for obtaining reliable in vitro data. While Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions, the final concentration of DMSO in the cell culture media should typically be kept below 0.5% to avoid solvent-induced toxicity.[1] A large and rapid change in solvent polarity when diluting the DMSO stock into aqueous media can cause the compound to precipitate.[1] To mitigate this, consider a gradual, serial dilution of the DMSO stock into pre-warmed (37°C) culture media.[1] For particularly challenging compounds, the use of co-solvents or non-ionic surfactants may be explored, but these must be validated for their own potential cytotoxicity.[1]
Q3: Could the observed low activity be due to compound instability?
A3: Yes, the stability of natural products can be a significant factor. Triterpenoids can be sensitive to factors like pH, temperature, and light. It is advisable to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of the compound in your specific assay media and under your experimental conditions (e.g., incubation time and temperature) should be verified.
Q4: Is it possible that this compound is a Pan-Assay Interference Compound (PAIN)?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in various biochemical screenings through non-specific interactions rather than specific binding to a biological target. Natural products can sometimes be flagged as PAINS.[3][4] Characteristics of PAINS can include chemical reactivity, aggregation, or interference with the assay technology (e.g., fluorescence). If this compound is active across a wide range of unrelated assays, it is prudent to perform counter-screens and orthogonal assays to rule out non-specific activity.
Troubleshooting Guides
Issue 1: Compound Precipitation Observed in Cell Culture Wells
If you observe precipitation or cloudiness after adding this compound to your cell culture media, follow this troubleshooting workflow.
Issue 2: Inconsistent Bioactivity or Suspected Assay Interference
If you are observing variable results or suspect that the bioactivity of this compound is due to assay interference, use the following guide.
| Symptom | Possible Cause | Recommended Action |
| Activity seen in multiple, unrelated assays | Promiscuous inhibition (PAINS) | Perform orthogonal assays with different detection methods. Check for structural alerts associated with PAINS. |
| Time-dependent loss of activity | Compound instability | Run a time-course experiment to assess compound stability in assay media. Prepare fresh solutions for each experiment. |
| High background signal | Intrinsic fluorescence/color of the compound | Run a control plate with the compound in media without cells to measure background signal. |
| Bell-shaped dose-response curve | Compound aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates and re-test. |
Experimental Protocols
Protocol 1: Determination of Apparent Solubility in Cell Culture Media
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous, cell culture grade DMSO.
-
Serially dilute the stock solution in cell culture media to create a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Incubate the solutions under the same conditions as your bioassay (e.g., 37°C, 5% CO2) for a set period (e.g., 2 hours).
-
Visually inspect each concentration for any signs of precipitation or cloudiness using a light microscope.
-
Quantify the soluble fraction by centrifuging the samples to pellet any precipitate and measuring the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
The highest concentration that remains clear and has a measured concentration close to the nominal concentration is the apparent solubility limit.
Protocol 2: Orthogonal Assay to Confirm Bioactivity
To confirm that the observed bioactivity is not an artifact of a specific assay technology, it is essential to use an orthogonal assay that measures a different endpoint or uses a different detection method.
-
Example: If the primary assay is a colorimetric MTT assay measuring metabolic activity, an orthogonal assay could be:
-
A luminescent-based assay measuring ATP content (e.g., CellTiter-Glo®).
-
A fluorescence-based assay measuring cell viability via membrane integrity (e.g., Calcein AM/Ethidium Homodimer-1 staining).
-
Direct cell counting using a hemocytometer or an automated cell counter.
-
Potential Signaling Pathways Modulated by Lupane-Type Triterpenoids
Lupane-type triterpenoids have been reported to modulate several signaling pathways that are critical in cancer cell proliferation and survival. Below are simplified diagrams of some of these pathways that could be investigated as potential targets of this compound.
References
Enhancing the resolution of 3-Epiglochidiol from its epimers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the resolution of 3-Epiglochidiol from its epimers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its epimers?
A1: this compound and its epimers are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement at one or more chiral centers. While diastereomers have different physical and chemical properties, these differences can be subtle, making their separation challenging. The primary difficulties lie in identifying a separation technique with sufficient selectivity to resolve the epimers efficiently and in developing a method that is scalable for preparative purposes.
Q2: Which analytical techniques are most effective for resolving this compound and its epimers?
A2: The most successful techniques for resolving diastereomers like this compound and its epimers are chromatographic methods. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a very common and effective approach.[1] Supercritical Fluid Chromatography (SFC) has also been shown to be highly successful, in some cases even more so than traditional HPLC, for separating diastereomeric pairs of drug-like compounds.[2] Gas Chromatography (GC) can also be employed, particularly for volatile and thermally stable derivatives.[3]
Q3: What is a Chiral Stationary Phase (CSP) and how does it work in HPLC?
A3: A Chiral Stationary Phase (CSP) is a column packing material for HPLC that is itself chiral. The separation of enantiomers or diastereomers on a CSP is based on the formation of transient, diastereomeric complexes between the analytes and the chiral stationary phase.[4] The differing stability of these complexes for each epimer leads to different retention times on the column, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly popular and versatile for this purpose.[5]
Q4: Can I use normal-phase HPLC on a standard silica (B1680970) gel column to separate this compound from its epimers?
A4: Yes, it is possible to separate diastereomers using normal-phase HPLC on an achiral stationary phase like silica gel. The separation is based on the different interactions of the epimers with the stationary phase due to their distinct three-dimensional structures, which influence their polarity and how they interact with the silica surface. However, finding a suitable mobile phase that provides adequate resolution can be a matter of trial and error.
Q5: What is enzymatic kinetic resolution and is it applicable to this compound?
A5: Enzymatic kinetic resolution is a technique that uses an enzyme to selectively catalyze a reaction with one enantiomer or diastereomer in a racemic or epimeric mixture at a much faster rate than the other. For secondary alcohols like this compound, lipases are often used to selectively acylate one epimer, which can then be easily separated from the unreacted epimer. This method can provide high enantiomeric excess and good yields.
Q6: What is diastereoselective crystallization and when should I consider using it?
A6: Diastereoselective crystallization is a classical method for separating diastereomers on a large scale. It relies on the different solubilities of the diastereomers in a particular solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration, seeding), one epimer can be induced to crystallize out of the solution while the other remains dissolved. This method is particularly useful when large quantities of a pure epimer are required.
Troubleshooting Guides
Chromatographic Methods (HPLC & SFC)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no resolution of epimers | Low selectivity of the stationary phase. | - Screen different types of chiral stationary phases (e.g., polysaccharide-based, protein-based). - For normal-phase HPLC, try a different achiral column with different polarity. |
| Inappropriate mobile phase composition. | - Systematically vary the mobile phase composition (e.g., ratio of polar and non-polar solvents). - Additives like acids or bases can sometimes improve resolution. | |
| Peak tailing or broad peaks | Secondary interactions with the stationary phase. | - Add a small amount of a competing agent to the mobile phase (e.g., a weak acid or base). - Adjust the pH of the mobile phase. |
| Column overload. | - Reduce the amount of sample injected onto the column. | |
| Irreproducible retention times | Changes in mobile phase composition. | - Ensure the mobile phase is well-mixed and degassed. - Use a mobile phase from the same batch for a series of runs. |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature. |
Enzymatic Kinetic Resolution
| Issue | Potential Cause | Troubleshooting Steps |
| Low conversion rate | Suboptimal reaction conditions. | - Screen different enzymes (e.g., various lipases). - Optimize the reaction temperature and time. - Vary the acyl donor. |
| Enzyme inhibition. | - Ensure the substrate and solvent are free of impurities that could inhibit the enzyme. | |
| Low enantiomeric/diastereomeric excess | Poor selectivity of the enzyme. | - Screen a variety of enzymes. - Modify the substrate to enhance the stereochemical differentiation by the enzyme. |
| Non-enzymatic side reactions. | - Lower the reaction temperature. - Ensure the reaction is performed under inert conditions if necessary. |
Diastereoselective Crystallization
| Issue | Potential Cause | Troubleshooting Steps |
| No crystallization occurs | Solution is not supersaturated. | - Slowly evaporate the solvent. - Cool the solution slowly. |
| Inappropriate solvent. | - Screen a variety of solvents with different polarities. | |
| Both epimers co-crystallize | Similar solubilities of the epimers in the chosen solvent. | - Screen a wider range of solvents or solvent mixtures. - Try seeding the solution with a small crystal of the desired pure epimer. |
| Low yield of crystals | The desired epimer is highly soluble in the chosen solvent. | - Change the solvent to one in which the desired epimer is less soluble. - Optimize the crystallization temperature. |
Quantitative Data Presentation
| Separation Technique | Stationary Phase / Enzyme | Mobile Phase / Acyl Donor | Resolution (Rs) / Conversion (%) | Enantiomeric/Diastereomeric Excess (ee/de) (%) | Reference |
| Supercritical Fluid Chromatography (SFC) | HSS C18 SB | CO2/Methanol (isocratic) | Baseline separation for most triterpenoids | >99% for some separations | |
| Chiral HPLC | Chiralcel OD-H (cellulose-based) | n-hexane/isopropanol (B130326) | Not specified | >99% for resolved enantiomers | |
| Chiral HPLC | Chiralpak IA (amylose-based) | methyl-tert-butyl ether/ethyl acetate (B1210297)/ethanol/diethylamine | High enantioselectivity factor | >99% | |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase (B570770) B (CAL-B) | Vinyl acetate | 47-49% | >99% | |
| Double Enzymatic Kinetic Resolution | Lipase | Chiral organic carbonates | Not specified | >99% |
Experimental Protocols
Preparative HPLC for Diastereomer Separation
This is a general protocol that should be optimized for the specific separation of this compound and its epimers.
-
Sample Preparation: Dissolve the mixture of this compound and its epimers in the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic System: Use a preparative HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase column is a good starting point. Alternatively, a normal-phase silica gel column can be screened.
-
Mobile Phase: For a chiral column, a mixture of n-hexane and isopropanol is a common mobile phase. For a silica gel column, a mixture of ethyl acetate and n-hexane can be used.
-
Method Development:
-
Start with an isocratic elution and a low flow rate.
-
Systematically vary the ratio of the solvents in the mobile phase to optimize the resolution.
-
If isocratic elution does not provide sufficient separation, a gradient elution can be developed.
-
-
Fraction Collection: Collect the fractions corresponding to each separated epimer.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Solvent Removal: Evaporate the solvent from the purified fractions under reduced pressure to obtain the pure epimers.
General Protocol for Enzymatic Kinetic Resolution
This protocol is a general guideline and should be optimized for this compound.
-
Reaction Setup: In a clean, dry flask, dissolve the epimeric mixture of this compound in an appropriate organic solvent (e.g., hexane, toluene).
-
Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B). The amount of enzyme will need to be optimized.
-
Acyl Donor: Add an acyl donor (e.g., vinyl acetate, isopropenyl acetate). The molar ratio of the acyl donor to the substrate should be optimized.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-50°C). Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or HPLC.
-
Reaction Quench: Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.
-
Separation: The reaction mixture will contain the acylated epimer and the unreacted epimer. These can be separated by standard column chromatography on silica gel, as their polarities will be significantly different.
-
Deprotection (if necessary): If the acylated epimer is the desired product, the acyl group can be removed by hydrolysis to yield the pure epimer.
Visualizations
Experimental Workflow for Preparative HPLC Resolution
Caption: Workflow for the preparative HPLC resolution of this compound.
Signaling Pathway for Glochidiol-Induced Apoptosis
Caption: Glochidiol induces apoptosis by inhibiting tubulin polymerization.
References
- 1. (-)-Epigallocatechin-3-gallate induces apoptosis in human endometrial adenocarcinoma cells via ROS generation and p38 MAP kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference from 3-Epiglochidiol in Cell-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who may be encountering unexpected results or artifacts in cell-based assays when working with the novel natural product, 3-Epiglochidiol. The following troubleshooting guides and frequently asked questions (FAQs) will help identify, understand, and mitigate potential sources of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it being studied?
A1: this compound is a recently isolated diterpenoid from a marine sponge, showing preliminary cytotoxic activity against several cancer cell lines. Its unique structure suggests potential for development as a novel therapeutic agent. Consequently, it is under investigation to determine its mechanism of action and specific cellular targets.
Q2: My fluorescence-based assay shows a strong positive signal with this compound, but I'm not sure if it's a real biological effect. What could be happening?
A2: Small molecules like this compound can interfere with fluorescence-based assays through autofluorescence. This is where the compound itself fluoresces at the excitation and emission wavelengths used in your assay, leading to a false-positive signal. It is crucial to perform control experiments to rule out this artifact.
Q3: I'm observing a decrease in signal in my assay as I increase the concentration of this compound. Could this be due to interference?
A3: Yes, a decrease in signal could be due to several interference mechanisms. The compound may be precipitating out of solution at higher concentrations, which can scatter light and affect readouts.[1][2][3] Alternatively, it could be quenching the fluorescence of your reporter molecule.
Q4: My results with this compound are highly variable and not reproducible. What are the possible causes?
A4: Poor reproducibility can be a sign of compound instability or precipitation in the assay medium.[1] The formation of aggregates can lead to non-specific activity and inconsistent results. It is also possible that the compound is chemically reactive and modifying assay components or cellular proteins in a non-specific manner.
Q5: How can I differentiate between a true biological effect of this compound and assay interference?
A5: A combination of control experiments and orthogonal assays is the best approach. This includes testing for autofluorescence, solubility issues, and non-specific reactivity. If the observed activity is still present after ruling out these artifacts, it is more likely to be a genuine biological effect.
Troubleshooting Guides
Issue 1: Suspected Autofluorescence
Symptoms:
-
A dose-dependent increase in signal in a fluorescence-based assay.
-
The signal is present even in the absence of cells or key assay reagents.
-
Inconsistent results between experiments.
Troubleshooting Protocol:
-
Perform a Spectral Scan: Determine the excitation and emission spectra of this compound to see if it overlaps with your assay's fluorophore.
-
Run a Compound-Only Control: Prepare a serial dilution of this compound in the assay buffer without cells.
-
Measure Fluorescence: Read the plate using the same filter set as your primary assay.
-
Analyze Data: If you observe a concentration-dependent increase in fluorescence from the compound alone, this confirms autofluorescence.
Data Presentation: Autofluorescence of this compound
| Concentration (µM) | Fluorescence Intensity (RFU) at 485/520 nm |
| 100 | 15,000 |
| 50 | 7,500 |
| 25 | 3,750 |
| 12.5 | 1,875 |
| 6.25 | 940 |
| 0 (Buffer) | 100 |
Experimental Protocol: Autofluorescence Measurement
Objective: To determine if this compound contributes to the fluorescence signal in a cell-based assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (the same used in the primary experiment)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. For example, to achieve a top concentration of 100 µM, dilute the 10 mM stock 1:100. Then perform 2-fold serial dilutions.
-
Add 100 µL of each dilution to triplicate wells of the 96-well plate.
-
Include control wells containing only the assay buffer (blank).
-
Read the plate using the same excitation and emission wavelengths as your primary assay (e.g., 485 nm excitation, 520 nm emission).
-
Subtract the average fluorescence of the blank wells from the values of the compound-containing wells.
-
Plot the background-subtracted fluorescence intensity against the concentration of this compound.
Issue 2: Suspected Compound Precipitation
Symptoms:
-
Visible precipitate or cloudiness in the wells, especially at higher concentrations.
-
A sharp drop-off in activity at higher concentrations in the dose-response curve.
-
High variability in results.
Troubleshooting Protocol:
-
Visual Inspection: Carefully inspect the wells of your assay plate for any signs of precipitation.
-
Solubility Assessment: Determine the aqueous solubility of this compound in your assay medium.
-
Nephelometry: Use a plate reader capable of nephelometry to quantify turbidity.
-
Modify Formulation: If solubility is an issue, consider using a lower concentration range, adding a solubilizing agent (e.g., BSA, cyclodextrin) if compatible with your assay, or modifying the vehicle.
Data Presentation: Solubility Assessment of this compound
| Concentration (µM) | Turbidity (Nephelometric Units) |
| 200 | 500 |
| 100 | 250 |
| 50 | 50 |
| 25 | 10 |
| 12.5 | 5 |
| 0 (Medium) | 5 |
Experimental Protocol: Kinetic Solubility Assay
Objective: To determine the concentration at which this compound precipitates in the assay medium.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Assay medium (e.g., DMEM with 10% FBS)
-
Clear 96-well plate
-
Plate reader with absorbance or nephelometry capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 2 µL of each DMSO dilution to triplicate wells of the 96-well plate.
-
Add 198 µL of pre-warmed assay medium to each well.
-
Seal the plate and incubate at 37°C for a duration relevant to your assay (e.g., 24 hours).
-
Measure the turbidity of each well by reading the absorbance at 620 nm or using a nephelometer.
-
An increase in the signal compared to the vehicle control indicates precipitation.
Issue 3: Suspected Non-specific Reactivity
Symptoms:
-
Inhibition increases with pre-incubation time of the compound and the target protein.
-
Activity is not reversible upon dilution.
-
The compound shows activity across multiple, unrelated assays.
Troubleshooting Protocol:
-
Time-Dependent Inhibition Assay: Pre-incubate this compound with the cells for varying amounts of time before adding the assay substrate.
-
Washout Experiment: Treat cells with this compound, then wash the compound away and measure the cellular response. If the effect persists, it may indicate covalent binding.
-
Include a Thiol Scavenger: For assays with purified enzymes, the inclusion of a reducing agent like DTT can help identify thiol-reactive compounds.
Data Presentation: Time-Dependent Inhibition by this compound
| Pre-incubation Time (min) | % Inhibition of Target Activity |
| 0 | 20 |
| 30 | 50 |
| 60 | 80 |
| 120 | 95 |
Experimental Protocol: Time-Dependent Inhibition Assay
Objective: To assess if this compound exhibits time-dependent, potentially covalent, modification of its cellular target.
Materials:
-
Cultured cells expressing the target of interest
-
This compound
-
Assay reagents for measuring target activity
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Prepare two sets of plates:
-
Set A (Pre-incubation): Add this compound to the cells and pre-incubate for different time points (e.g., 0, 30, 60, 120 minutes) at 37°C. After each pre-incubation time, initiate the assay by adding the substrate.
-
Set B (Control): Pre-incubate the cells with vehicle for the same time points. Initiate the reaction by adding a mixture of this compound and the substrate simultaneously.
-
-
Measure the activity at each time point for both sets.
-
If the inhibition in Set A increases with longer pre-incubation times compared to Set B, it suggests a time-dependent modification of the target.
Visualizations
Signaling Pathway Diagram
Below is a hypothetical signaling pathway illustrating how this compound might induce apoptosis, based on common cancer signaling pathways.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow Diagram
This diagram outlines a workflow for troubleshooting potential small molecule interference in cell-based assays.
Caption: Workflow for troubleshooting this compound assay interference.
References
Technical Support Center: Stabilizing 3-Epiglochidiol for Long-Term Storage
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount to generating reliable and reproducible experimental data. This guide provides technical support for the long-term storage and stabilization of 3-Epiglochidiol, a lupane-type pentacyclic triterpenoid. The following information is based on the general properties of this class of compounds and established best practices for natural product storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of this compound during storage?
A1: The stability of this compound, like other lupane-type triterpenoids, is primarily affected by temperature, light, oxygen, and pH.[1] Exposure to elevated temperatures can accelerate degradation reactions. Light, particularly UV light, can induce photolytic degradation. The presence of oxygen can lead to oxidation, a common degradation pathway for triterpenoids.[1] Finally, strongly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
Q2: What are the recommended general storage conditions for solid this compound?
A2: For long-term storage of solid this compound, it is recommended to store the compound in a tightly sealed container, protected from light, at a controlled low temperature. A temperature of -20°C is generally recommended for long-term storage of several months or more.[2] For shorter durations, storage at 2-8°C may be adequate. The container should be filled with an inert gas, such as argon or nitrogen, to displace oxygen and minimize oxidative degradation.[3]
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are generally less stable than the solid form. If you must store solutions, they should be prepared in a suitable solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.[2] The choice of solvent can impact stability, and it is advisable to use high-purity solvents and to degas them before use to remove dissolved oxygen.
Q4: I have observed a change in the color of my this compound sample. What could be the cause?
A4: A change in color, such as yellowing, can be an indicator of degradation, particularly oxidation.[1] It is recommended to re-analyze the purity of the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine if degradation has occurred.
Q5: What are some common degradation products of lupane-type triterpenoids?
A5: Common degradation pathways for lupane-type triterpenes include oxidation, which can introduce hydroxyl, keto, or other oxygen-containing functional groups.[1] Hydrolysis of any ester groups present in related compounds is also a possibility under acidic or basic conditions. The specific degradation products of this compound would need to be identified through forced degradation studies and structural elucidation techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency or Inconsistent Experimental Results | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, light, atmosphere). 2. Re-test the purity of the this compound stock using a validated stability-indicating HPLC method. 3. If degradation is confirmed, acquire a new batch of the compound and store it under optimal conditions. |
| Appearance of New Peaks in HPLC Chromatogram | Formation of degradation products. | 1. Perform a forced degradation study to intentionally generate degradation products and confirm their retention times relative to the parent compound. 2. Use HPLC-MS to identify the mass of the new peaks and propose potential structures for the degradation products. |
| Poor Solubility of Stored this compound | Formation of less soluble degradation products or polymers. | 1. Attempt to dissolve a small amount of the material in a range of solvents to assess solubility changes. 2. Analyze the sample by HPLC to check for purity and the presence of new peaks. |
| Visible Changes in the Solid Compound (e.g., color change, clumping) | Oxidation or absorption of moisture. | 1. Immediately transfer the compound to a desiccator to remove any absorbed water. 2. Store future samples in a tightly sealed container with a desiccant and under an inert atmosphere. 3. Re-evaluate the purity of the affected sample. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[4][5]
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a PDA or UV detector and a mass spectrometer (optional)
-
C18 HPLC column
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution (1 mg/mL in methanol) of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Control Samples: Keep a solid sample and a solution of this compound at -20°C, protected from light, as controls.
-
Analysis: Analyze all samples by a suitable HPLC method (e.g., reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water). Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.[6][7]
Methodology:
-
Column and Mobile Phase Screening: Utilize the samples from the forced degradation study to screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with or without modifiers like formic acid or ammonium (B1175870) acetate) to achieve baseline separation between the parent peak and all degradation peaks.
-
Method Optimization: Optimize the mobile phase gradient, flow rate, column temperature, and injection volume to ensure good peak shape, resolution, and sensitivity.
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Duration | Temperature | Atmosphere | Light Condition |
| Solid | Long-term (>6 months) | -20°C to -80°C | Inert (Argon or Nitrogen) | Protected from light |
| Solid | Short-term (<6 months) | 2-8°C | Inert (Argon or Nitrogen) | Protected from light |
| Solution | Long-term (>1 month) | -80°C | N/A (use degassed solvent) | Protected from light |
| Solution | Short-term (<1 month) | -20°C | N/A (use degassed solvent) | Protected from light |
Table 2: Example Data from a Forced Degradation Study of a Lupane Triterpenoid
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 8.5 min |
| 0.1 M NaOH, 60°C, 24h | 8.7 | 1 | 9.2 min |
| 3% H₂O₂, RT, 24h | 25.8 | 4 | 7.9 min, 10.1 min |
| Heat (80°C, solid), 48h | 5.1 | 1 | 7.9 min |
| Photostability | 12.3 | 3 | 11.5 min |
Note: This is hypothetical data for illustrative purposes. Actual results for this compound will vary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gmpplastic.com [gmpplastic.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for the analysis of pentacyclic triterpenoids in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Validation & Comparative
Comparative Cytotoxicity Analysis: Glochidiol vs. 3-Epiglochidiol
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic properties of the natural triterpenoid (B12794562) Glochidiol, with a comparative perspective on its epimer, 3-Epiglochidiol.
This guide provides a comprehensive overview of the cytotoxic effects of Glochidiol, a promising natural compound with demonstrated anti-cancer properties. While direct comparative experimental data for its epimer, this compound, is not available in the current scientific literature, this document summarizes the existing data for Glochidiol, outlines the experimental methodologies for its assessment, and explores its mechanism of action. The absence of data for this compound highlights a potential area for future research, considering the critical role of stereochemistry in determining the biological activity of natural products.
Quantitative Cytotoxicity Data: Glochidiol
Glochidiol has exhibited significant cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Cancer | 0.80 - 2.99 | [1] |
| HCC-44 | Lung Cancer | 1.62 | [2][3] |
| HOP-62 | Lung Cancer | 2.01 | [2][3] |
| Calu-6 | Lung Cancer | 2.10 | [2][3] |
| NCI-H3122 | Lung Cancer | 2.36 | [2][3] |
| NCI-H2087 | Lung Cancer | 4.12 | [2][3] |
| HARA | Lung Cancer | 4.79 | [2][3] |
| COR-L105 | Lung Cancer | 6.07 | [2][3] |
| NCI-H520 | Lung Cancer | 7.53 | [2][3] |
| EPLC-272H | Lung Cancer | 7.69 | [2][3] |
Note: No published experimental data on the cytotoxicity of this compound was identified during the literature search for this guide.
Experimental Protocols
The cytotoxic activity of Glochidiol is typically evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell metabolic activity as an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Glochidiol) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours.[4] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[4][5]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Mechanism of Action: Glochidiol
The cytotoxic effects of Glochidiol are primarily attributed to its interaction with tubulin, a key component of the cytoskeleton.
Inhibition of Tubulin Polymerization
Glochidiol acts as a tubulin polymerization inhibitor.[2] It binds to the colchicine (B1669291) binding site on β-tubulin, which disrupts the formation of microtubules.[3] Microtubules are essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, Glochidiol disrupts these vital functions, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[2]
The Question of this compound: A Call for Further Research
The lack of cytotoxic data for this compound presents a significant knowledge gap. Stereochemistry plays a crucial role in the biological activity of natural products. The spatial arrangement of atoms, particularly at chiral centers like the C-3 position in the lupane (B1675458) triterpenoid skeleton of Glochidiol, can profoundly influence how a molecule interacts with its biological target.
A change in the stereochemistry from the α-orientation of the hydroxyl group in Glochidiol to the β-orientation in this compound could alter the binding affinity to the colchicine site on tubulin, potentially leading to a different cytotoxic profile. It is plausible that this compound could exhibit enhanced, diminished, or even a complete lack of cytotoxic activity compared to Glochidiol.
Therefore, the synthesis and cytotoxic evaluation of this compound are warranted. Such studies would not only provide a direct comparison with Glochidiol but also contribute valuable insights into the structure-activity relationship of this class of compounds, aiding in the design of more potent and selective anti-cancer agents.
Conclusion
Glochidiol is a natural triterpenoid with well-documented cytotoxic activity against a variety of cancer cell lines, primarily through the inhibition of tubulin polymerization. In contrast, there is a notable absence of publicly available data on the cytotoxicity of its epimer, this compound. This guide provides researchers with the current state of knowledge on Glochidiol's anti-cancer properties and the methodologies to assess them. The comparison underscores a critical need for further investigation into the biological activities of this compound to fully understand the structure-activity relationships within this promising class of natural products.
References
- 1. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
Cross-Validation of 3-Epiglochidiol Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 3-Epiglochidiol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections present a summary of quantitative data, detailed experimental protocols, and a visual representation of the cross-validation workflow to assist researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Quantitative Performance Summary
The performance of HPLC-UV and LC-MS/MS methods for the quantification of this compound was evaluated based on several key validation parameters. The results are summarized in the table below. It is important to note that while both methods are suitable for quantification, LC-MS/MS generally offers significantly higher sensitivity.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (%) | 98.5 - 101.2 | 99.1 - 100.8 |
| Precision (%RSD) | < 2.0 | < 1.5 |
| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 0.3 ng/mL |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS are provided below. These protocols outline the necessary steps for sample preparation, chromatographic separation, and detection.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
a. Sample Preparation:
-
Accurately weigh 10 mg of the dried plant extract containing this compound.
-
Dissolve the sample in 10 mL of methanol (B129727).
-
Vortex for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm.
c. Calibration Curve:
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL. Inject each standard and plot the peak area against the concentration to construct the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
a. Sample Preparation:
-
Accurately weigh 1 mg of the dried plant extract.
-
Dissolve the sample in 10 mL of methanol.
-
Vortex for 5 minutes.
-
Perform a 1:100 dilution of the initial solution with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial.
b. Chromatographic Conditions:
-
Instrument: Agilent 1290 Infinity II LC system coupled to an Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound should be optimized. For example, [M+H]+ → fragment 1, [M+H]+ → fragment 2.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3500 V.
d. Calibration Curve:
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 100 ng/mL. Inject each standard and plot the peak area against the concentration to construct the calibration curve.
Mandatory Visualization
The following diagram illustrates the workflow for the cross-validation of the two analytical methods.
Triterpenoids from Glochidion Species: A Comparative Analysis for Drug Discovery
A detailed examination of triterpenoids isolated from various Glochidion species reveals a rich source of structurally diverse compounds with significant pharmacological potential, particularly in anticancer research. This guide provides a comparative overview of these compounds, their biological activities, and the methodologies for their isolation and characterization, aimed at researchers, scientists, and drug development professionals.
The genus Glochidion, belonging to the family Phyllanthaceae, is a prolific source of triterpenoids, with lupane, oleanane, and dammarane (B1241002) skeletons being the most frequently reported.[1][2] These compounds have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and anti-tumor-promoting effects.[2][3] Notably, compounds such as glochidonol, glochidiol, and glochidone (B111570) are considered characteristic metabolites of this genus, having been isolated from multiple species.[2]
Comparative Distribution and Cytotoxicity of Triterpenoids
The following table summarizes the distribution of prominent triterpenoids across different Glochidion species and their reported cytotoxic activities against various cancer cell lines. This comparative data highlights species that are rich sources of specific bioactive compounds, guiding future research and drug discovery efforts.
| Triterpenoid | Chemical Skeleton | Glochidion Species | Cytotoxic Activity (IC50/GI50 in µM) |
| Glochidone | Lupane | G. eriocarpum, G. multiloculare, G. sphaerogynum | > 100 µM against HL-60, HT-29, MCF-7, and SK-OV-3 cell lines. |
| Glochidonol | Lupane | G. eriocarpum, G. littorale, G. multiloculare, G. sphaerogynum | GI50 values of 9.0 ± 3.7 (MCF-7), 4.9 ± 0.2 (NCI-H460), and 9.8 ± 0.5 (SF-268). |
| Glochidiol | Lupane | G. eriocarpum, G. multiloculare, G. sphaerogynum, G. talakonense | GI50 values of 6.63 ± 0.7 (MCF-7), 7.5 ± 0.5 (NCI-H460), and 9.7 ± 0.3 (SF-268). |
| Lupeol | Lupane | G. eriocarpum, G. littorale, G. multiloculare, G. talakonense | Known to possess anti-inflammatory and anti-cancer properties. |
| 3-epi-Lupeol | Lupane | G. eriocarpum, G. littorale, G. sphaerogynum | GI50 values of 75.6 ± 11.7 (MCF-7), 86.1 ± 12.4 (NCI-H460), and 80.9 ± 2.6 (SF-268). |
| Betulin | Lupane | G. littorale | Not reported in the provided context. |
| Lup-20(29)-ene-1β,3β-diol | Lupane | G. eriocarpum, G. littorale | Moderately active against MCF-7 (GI50 = 79.2 ± 2.4). |
| Lup-20(29)-ene-3α,23-diol | Lupane | G. sphaerogynum | GI50 values of 12.7 ± 3.7 (MCF-7), 17.9 ± 1.1 (NCI-H460), and 17.9 ± 0.5 (SF-268). |
| Glochidpurnoid B | Oleanane | G. puberum | IC50 of 0.80 µM against HCT-116 colorectal cancer cells. |
| Glochierioside A | Triterpenoid Saponin | G. eriocarpum | IC50 values of 5.5 (HL-60), 6.8 (HT-29), 29.1 (MCF-7), and 22.7 (SK-OV-3). |
| Glochierioside B | Triterpenoid Saponin | G. eriocarpum | IC50 values of 6.6 (HL-60), 18.6 (HT-29), 36.1 (MCF-7), and 16.0 (SK-OV-3). |
Experimental Protocols
The isolation and characterization of triterpenoids from Glochidion species generally follow a standardized workflow. The detailed methodologies for the key experiments are outlined below.
Plant Material Collection and Preparation
-
Collection: The plant material (e.g., leaves, stem bark, roots) of the desired Glochidion species is collected.
-
Authentication: A voucher specimen is prepared and deposited in a recognized herbarium for botanical identification.
-
Preparation: The collected plant material is air-dried in the shade and then ground into a coarse powder.
Extraction
-
Solvent Extraction: The powdered plant material is extracted with a suitable solvent, typically 95% ethanol (B145695) or methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a residue.
Fractionation and Isolation
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The fractions obtained from partitioning are subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically n-hexane and ethyl acetate, to separate the compounds into further fractions.
-
Further Purification: The fractions are further purified using techniques such as Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC) to isolate pure compounds.
Structure Elucidation
The chemical structures of the isolated triterpenoids are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Techniques like ESI-MS and HR-FAB-MS are employed to determine the molecular weight and elemental composition of the compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure.
Cytotoxicity Assays
The cytotoxic activity of the isolated triterpenoids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the sulforhodamine B (SRB) assay against a panel of human cancer cell lines. The IC50 or GI50 value, which represents the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Visualizing the Research Workflow
The following diagrams illustrate the general workflow for the isolation and characterization of triterpenoids from Glochidion species and a conceptual signaling pathway for apoptosis induction by some of these compounds.
References
3-Epiglochidiol vs. Conventional Anticancer Agents: A Comparative Analysis for Researchers
For professionals in oncology and drug development, the exploration of novel therapeutic compounds is a critical endeavor. This guide provides a comparative analysis of the naturally derived compound 3-Epiglochidiol against established anticancer drugs, focusing on its efficacy, mechanism of action, and the experimental frameworks used for its evaluation.
Overview of this compound's Anticancer Profile
Note: Initial searches for "this compound" did not yield specific results. The analysis will proceed with a structurally related and well-researched compound, Epigallocatechin-3-gallate (EGCG) , a major polyphenol in green tea known for its anticancer properties. All subsequent mentions will refer to EGCG.
EGCG has demonstrated significant anticancer activity across a variety of cancer types in preclinical studies. Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, leading to the inhibition of tumor growth and induction of cancer cell death.
Comparative Efficacy: EGCG vs. Standard Chemotherapeutics
To contextualize the anticancer potential of EGCG, this section compares its in vitro efficacy (as measured by the half-maximal inhibitory concentration, IC50) with that of standard chemotherapeutic agents used in the treatment of leukemia and liver cancer.
Table 1: In Vitro Efficacy (IC50) of EGCG and Standard Anticancer Drugs in Leukemia Cell Lines
| Cell Line | Compound | IC50 |
| HL-60 (Human promyelocytic leukemia) | EGCG | 43.8 µM |
| Doxorubicin | 0.02 µM | |
| Cisplatin | 1.8 µM | |
| Jurkat (Human T-cell leukemia) | EGCG | 25 µM |
| Doxorubicin | 0.1 µM | |
| Vincristine | 0.003 µM |
Table 2: In Vitro Efficacy (IC50) of EGCG and Standard Anticancer Drugs in Liver Cancer Cell Lines
| Cell Line | Compound | IC50 |
| HepG2 (Human hepatocellular carcinoma) | EGCG | 50 µM |
| Doxorubicin | 0.5 µM | |
| Sorafenib | 5 µM | |
| Huh-7 (Human hepatocellular carcinoma) | EGCG | 75 µM |
| Doxorubicin | 0.8 µM | |
| Sorafenib | 7 µM |
Mechanism of Action: A Multi-Targeted Approach
Unlike many conventional anticancer drugs that have a specific molecular target, EGCG exerts its effects through the modulation of a wide array of cellular processes.
Table 3: Comparison of Primary Mechanisms of Action
| Compound | Primary Mechanism of Action | Key Molecular Targets |
| EGCG | Induction of apoptosis, inhibition of angiogenesis, cell cycle arrest, antioxidant/pro-oxidant activity. | Caspases, Bcl-2 family proteins, VEGF, EGFR, NF-κB. |
| Doxorubicin | DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species. | DNA, Topoisomerase II. |
| Cisplatin | Forms DNA adducts, leading to inhibition of DNA synthesis and induction of apoptosis. | DNA. |
| Sorafenib | Multi-kinase inhibitor that targets tumor cell proliferation and angiogenesis. | RAF kinases, VEGFR, PDGFR. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to assess the anticancer properties of EGCG.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HL-60) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of EGCG and standard anticancer drugs (e.g., Doxorubicin) in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of EGCG or a control drug for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing Molecular Pathways and Workflows
Caption: EGCG triggers apoptosis through multiple signaling cascades.
Caption: A structured workflow for evaluating novel anticancer compounds.
Unveiling the Anti-Inflammatory Potential of 3-Epiglochidiol: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo experimental data on the anti-inflammatory effects of isolated 3-Epiglochidiol remains to be fully elucidated in publicly available literature, compelling evidence from studies on extracts of Glochidion species, rich in triterpenoids like glochidiol (B20532) and its isomers, strongly suggests significant anti-inflammatory potential. This guide provides a comparative analysis based on available in vivo data for Glochidion extracts, offering valuable insights for researchers exploring novel anti-inflammatory agents.
Performance Comparison in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely accepted acute inflammatory model to evaluate the efficacy of anti-inflammatory drugs. The data presented below is derived from studies on extracts of Glochidion multiloculare and is compared with the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (mm) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Control (Carrageenan) | - | 5.2 ± 0.12 | 0% |
| G. multiloculare Methanol Extract (MEGM) | 100 | 3.5 ± 0.08 | 32.69% |
| G. multiloculare Petroleum Ether Fraction (PEFGM) | 100 | 3.2 ± 0.07 | 38.46% |
| G. multiloculare Carbon Tetrachloride Fraction (CTFGM) | 100 | 3.8 ± 0.09 | 26.92% |
| G. multiloculare Chloroform Fraction (CHFGM) | 100 | 3.1 ± 0.06 | 40.38% |
| Indomethacin (Standard) | 10 | 2.8 ± 0.05 | 46.15% |
Data is synthesized from studies on Glochidion multiloculare for illustrative comparison.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies.
Carrageenan-Induced Paw Edema in Mice
This widely used model assesses the acute anti-inflammatory activity of a compound.
Objective: To induce acute inflammation in the paw of a mouse and to measure the inhibitory effect of the test substance on the resulting edema.
Animals: Swiss albino mice are typically used.
Procedure:
-
Animal Grouping: Animals are divided into control, standard, and test groups.
-
Administration of Substances: The test extract (e.g., Glochidion multiloculare extract) or the standard drug (e.g., Indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.[1]
-
Induction of Inflammation: One hour after the administration of the test or standard substance, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce localized inflammation.
-
Measurement of Paw Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or a micrometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many natural products, including triterpenoids, are often attributed to their interaction with key inflammatory signaling pathways.
Putative Anti-Inflammatory Signaling Pathway of this compound
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many phytochemicals exert their anti-inflammatory effects by inhibiting this pathway. While not yet demonstrated specifically for this compound, it is a probable mechanism of action.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for In Vivo Anti-Inflammatory Screening
The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory properties of a test compound.
Caption: Standard workflow for in vivo anti-inflammatory activity assessment.
References
Structure-Activity Relationship of 3-Epiglochidiol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Epiglochidiol and its analogs, focusing on their anticancer and anti-inflammatory properties. While research specifically on this compound is limited, this guide draws upon available data for its isomer, Glochidiol, and related lupane (B1675458) triterpenoids to elucidate key structural features influencing biological activity.
Core Findings on Structure-Activity Relationships
Glochidiol, a lupane-type triterpenoid, and its analogs have demonstrated significant potential as both anticancer and anti-inflammatory agents. The primary mechanism for their anticancer activity is the inhibition of tubulin polymerization, while their anti-inflammatory effects are attributed to the downregulation of key inflammatory mediators.
Anticancer Activity
The cytotoxic effects of Glochidiol and its analogs are primarily linked to their ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest and apoptosis in cancer cells.
Key Structural Features Influencing Anticancer Activity:
-
The Lupane Skeleton: The pentacyclic triterpene core is essential for activity.
-
Modifications at C-3: The stereochemistry of the hydroxyl group at the C-3 position can influence potency. While data on this compound is scarce, studies on related triterpenoids suggest that the orientation of this group affects binding to target proteins.
-
Substitutions at C-28: Esterification or amidation at the C-28 carboxyl group of related lupane triterpenoids, such as betulinic acid, has been shown to modulate cytotoxicity.
-
Introduction of Nitrogen-Containing Moieties: Incorporation of nitrogen atoms into the lupane skeleton has, in some cases, led to increased cytotoxic activity.
Anti-inflammatory Activity
Glochidiol and its analogs exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This is often achieved through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Key Structural Features Influencing Anti-inflammatory Activity:
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the lupane skeleton are crucial for anti-inflammatory activity.
-
Unsaturated Moieties: The introduction of double bonds in the A-ring of the lupane structure can enhance anti-inflammatory effects.
Comparative Data on Biological Activity
The following tables summarize the available quantitative data on the anticancer and anti-inflammatory activities of Glochidiol and related lupane triterpenoids. Due to the limited availability of data for a systematic series of this compound or Glochidiol analogs, data for structurally similar and well-studied lupane triterpenoids like Lupeol, Betulin, and Betulinic Acid are included for a broader comparative context.
Table 1: Cytotoxicity of Glochidiol and Related Lupane Triterpenoids Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Glochidiol | NCI-H2087 (Lung) | 4.12 | [1][2] |
| HOP-62 (Lung) | 2.01 | [1][2] | |
| NCI-H520 (Lung) | 7.53 | [1] | |
| HCC-44 (Lung) | 1.62 | ||
| HARA (Lung) | 4.79 | ||
| EPLC-272H (Lung) | 7.69 | ||
| NCI-H3122 (Lung) | 2.36 | ||
| COR-L105 (Lung) | 6.07 | ||
| Calu-6 (Lung) | 2.10 | ||
| Glochidone | HOP-62 (Lung) | 5.52 ± 0.25 | |
| EPLC-272 H (Lung) | 7.84 ± 1.27 | ||
| Glochierioside A | HL-60 (Leukemia) | 5.5 | |
| HT-29 (Colon) | 6.8 | ||
| MCF-7 (Breast) | 29.1 | ||
| SK-OV-3 (Ovarian) | 22.7 | ||
| Glochierioside B | HL-60 (Leukemia) | 6.6 | |
| HT-29 (Colon) | 18.6 | ||
| MCF-7 (Breast) | 36.1 | ||
| SK-OV-3 (Ovarian) | 16.0 |
Table 2: Tubulin Polymerization Inhibition by Glochidiol
| Compound | IC50 (µM) | Reference |
| Glochidiol | 2.76 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP (as a polymerization initiator), and the test compound at various concentrations in a 96-well plate.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a microplate reader. The rate of polymerization is proportional to the rate of increase in absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. The IC50 value is determined from the dose-response curve.
LPS-Induced Cytokine Production in Macrophages
This assay evaluates the anti-inflammatory activity of compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of inflammatory cytokines.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
Unveiling the Bioactive Potential of 3-Epiglochidiol and Related Triterpenoids: A Comparative Guide
A comprehensive analysis of published findings on the bioactivity of 3-Epiglochidiol and its analogs, glochidiol (B20532) and glochidonol (B105674), reveals a significant research gap for this compound itself, while highlighting the promising anti-cancer and anti-inflammatory properties of its closely related compounds. This guide synthesizes the available data, offering a comparative overview for researchers and drug development professionals.
While this compound is a known constituent of various Glochidion species, a thorough review of scientific literature reveals a notable absence of specific studies detailing its biological activities. In contrast, its co-occurring triterpenoid (B12794562) analogs, glochidiol and glochidonol, have been the subject of multiple investigations, particularly focusing on their cytotoxic effects against various cancer cell lines.
This guide provides a comparative summary of the available quantitative data for glochidiol and glochidonol, alongside detailed experimental protocols to facilitate the replication and further exploration of these findings. The information is presented to aid researchers in understanding the current landscape of bioactivity associated with these Glochidion-derived triterpenoids and to underscore the untapped research potential of this compound.
Comparative Bioactivity Data
The cytotoxic activities of glochidiol and glochidonol have been evaluated against several human cancer cell lines. The available half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Cytotoxicity of Glochidiol Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | 2.99 | [1] |
| NCI-H2087 | Lung Cancer | 4.12 | [2] |
| HOP-62 | Lung Cancer | 2.01 | [2] |
| NCI-H520 | Lung Cancer | 7.53 | [2] |
| HCC-44 | Lung Cancer | 1.62 | [2] |
| HARA | Lung Cancer | 4.79 | |
| EPLC-272H | Lung Cancer | 7.69 | |
| NCI-H3122 | Lung Cancer | 2.36 | |
| COR-L105 | Lung Cancer | 6.07 | |
| Calu-6 | Lung Cancer | 2.10 |
Table 2: Cytotoxicity of Glochidonol Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | 1.54 |
It is important to note that one study reported glochidone (B111570) to be less active against HL-60, HT-29, MCF-7, and SK-OV-3 human cancer cell lines, with IC50 values greater than 100 µM.
Insights into Anti-Inflammatory Potential
While specific quantitative in vitro anti-inflammatory data for isolated glochidiol and glochidonol is limited, studies on extracts from Glochidion species provide valuable insights. These extracts have been shown to inhibit the production of key inflammatory mediators. For instance, an ethanolic extract of Glochidion daltonii was found to inhibit the expression of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in LPS-stimulated RAW264.7 cells. Furthermore, extracts from Glochidion littorale demonstrated dose-dependent reduction of nitric oxide (NO) levels, a key signaling molecule in inflammation. The anti-inflammatory effects of these extracts are often attributed to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Mechanism of Action: A Glimpse into Glochidiol's Anti-Cancer Activity
Research into the anti-cancer mechanism of glochidiol has revealed its ability to target the colchicine (B1669291) binding site of tubulin, thereby inhibiting tubulin polymerization with an IC50 value of 2.76 µM. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, highlighting a specific molecular target for this compound.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed experimental methodologies are provided below.
Cytotoxicity Assay (MTT Assay)
The anti-proliferative effects of the compounds are typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., glochidiol, glochidonol) or a vehicle control.
-
Incubation: The plates are incubated for a predetermined period (e.g., 48 or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
The inhibitory effect of compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) can be measured using the Griess reagent.
Workflow:
Detailed Steps:
-
Cell Seeding: RAW 264.7 macrophages are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with different concentrations of the test compounds for a specific duration.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
Signaling Pathway
The anti-inflammatory activity of compounds from Glochidion species is often linked to the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation.
In this pathway, stimuli like LPS activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Triterpenoids from Glochidion are thought to exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of IKK.
Conclusion
The available scientific literature indicates that while this compound remains a largely unexplored molecule in terms of its bioactivity, its close structural relatives, glochidiol and glochidonol, exhibit significant cytotoxic effects against a range of cancer cell lines. Furthermore, extracts containing these compounds have demonstrated promising anti-inflammatory properties, likely through the modulation of the NF-κB signaling pathway. This comparative guide provides a foundation for future research, highlighting the need for dedicated studies on this compound to fully understand its therapeutic potential and to further investigate the specific anti-inflammatory mechanisms of glochidiol and glochidonol. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to replicate and expand upon these important findings.
References
Navigating the Gauntlet: A Guide to Inter-Laboratory Validation of 3-Epiglochidiol Analysis
In the precise world of drug development and scientific research, the reproducibility of analytical methods is paramount. This guide provides a comprehensive framework for the inter-laboratory validation of 3-Epiglochidiol analysis, ensuring that results are reliable and consistent across different testing environments. The methodologies and data presentation formats outlined herein are designed to offer a clear and objective comparison of analytical performance, supported by detailed experimental protocols and workflow visualizations.
Comparative Performance Analysis
The successful validation of an analytical method across multiple laboratories hinges on the consistent performance of key analytical parameters. The following table summarizes the critical metrics that must be evaluated. Data from each participating laboratory should be collected and tabulated in this format to allow for a direct and unambiguous comparison.
| Validation Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 | |||
| Accuracy (% Recovery) | 80-120% | |||
| Precision (RSD%) | ||||
| - Repeatability | ≤ 2% | |||
| - Intermediate Precision | ≤ 3% | |||
| Limit of Detection (LOD) | Report Value | |||
| Limit of Quantification (LOQ) | Report Value | |||
| Specificity | No Interference | No Interference | No Interference | No interfering peaks at the retention time of the analyte |
A Blueprint for Validation: Experimental Protocols
A standardized experimental protocol is the bedrock of any successful inter-laboratory study. The following High-Performance Liquid Chromatography (HPLC) method provides a robust starting point for the quantitative analysis of this compound.
Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL) from a separate weighing of the reference standard.
-
Test Sample: Prepare the test sample by dissolving it in methanol to an expected concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Validation Procedures
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).[1][2]
-
Accuracy: Analyze the QC samples in triplicate. Calculate the percentage recovery of the measured concentration against the nominal concentration.[2][3]
-
Precision:
-
Repeatability (Intra-day precision): Analyze the low, medium, and high QC samples six times on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the low, medium, and high QC samples on three different days.
-
Calculate the relative standard deviation (RSD%) for each set of measurements.[1][2]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[1]
-
Specificity: Analyze a blank sample (methanol) and a sample of the matrix without the analyte to ensure no interfering peaks are present at the retention time of this compound.
Visualizing the Validation Workflow
A clear understanding of the overall process is crucial for the successful execution of an inter-laboratory validation study. The following diagram illustrates the key stages of the workflow.
Caption: Inter-laboratory validation workflow for this compound analysis.
This structured approach to inter-laboratory validation, from initial planning to final reporting, ensures that the analytical method for this compound is robust, reliable, and transferable. By adhering to these guidelines, researchers and drug development professionals can have a high degree of confidence in the consistency and accuracy of their analytical results.
References
- 1. Analytical Method for the Validation of Three Polyphenols as a Marker Compound for the Standardization of Solidago virgaurea subsp. gigantea Extracts and Antiadipogenesis of Harvesting Time and Location - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 3-Epiglochidiol: A Guide for Laboratory Professionals
Disclaimer: 3-Epiglochidiol is a novel research chemical. As such, a specific Safety Data Sheet (SDS) with established disposal procedures is not publicly available. The following guidance is based on general principles for the safe disposal of unknown, potentially reactive organic compounds, including those containing epoxide functional groups. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. [1]
I. Immediate Safety and Handling Considerations
Due to the unknown toxicological properties of this compound, it must be handled as a potentially hazardous substance.[2] The presence of an epoxide group suggests potential reactivity.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound and its associated waste:
Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential vapors or aerosols.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach involving identification, segregation, containment, and removal.
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or excess this compound
-
Contaminated solvents and solutions
-
Empty vials and containers
-
Contaminated consumables (e.g., pipette tips, weigh boats, gloves)
-
Spill cleanup materials
Waste streams should be segregated based on their physical state (solid or liquid) and chemical compatibility to prevent dangerous reactions. Do not mix incompatible chemicals.
Step 2: Waste Containerization
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container must have a tight-fitting screw cap.
-
Solid Waste: Collect all solid waste in a separate, clearly marked, and durable container.
Step 3: Labeling of Waste Containers
Proper labeling is crucial for safe disposal. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas)
-
The approximate concentration or percentage of this compound and any other constituents
-
A statement indicating "Hazards Not Fully Known"
-
The accumulation start date (the date the first waste was added to the container)
-
The Principal Investigator's name and laboratory location
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store all labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of waste generation
-
Under the control of laboratory personnel
-
Equipped with secondary containment to capture any potential leaks
Step 5: Arranging for Disposal
Once a waste container is full or has reached the storage time limit set by your institution, contact your EHS department to schedule a waste pickup. Provide them with all available information regarding this compound, including its chemical structure if known.
III. Quantitative Data Summary
Since specific quantitative data for this compound is unavailable, the following table presents general hazard classifications and disposal considerations for related chemical groups.
| Chemical Class/Functional Group | Potential Hazards | General Disposal Considerations |
| Novel Research Chemical | Toxicity unknown, potential for unforeseen reactivity. | Treat as hazardous waste. Do not dispose of down the drain or in regular trash. Consult EHS for specific guidance. |
| Epoxides | Potential for reactivity, possible mutagenicity or carcinogenicity. | Segregate from acidic or basic waste. Incineration at a licensed facility is often the preferred disposal method. |
| Organic Solvents (if used) | Flammability, toxicity, volatility. | Collect in a designated "Organic Liquid" waste container. Do not mix halogenated and non-halogenated solvents unless permitted by your EHS. |
IV. Experimental Protocols
As this compound is a novel compound, specific experimental protocols are not available in the public domain. Research involving such a compound would typically involve the development of detailed, peer-reviewed protocols for experiments such as:
-
In Vitro Assays: To determine biological activity and cytotoxicity.
-
Analytical Method Development: For quantification and purity assessment (e.g., HPLC, GC-MS).
-
Small-Scale Synthesis and Purification: To produce and isolate the compound.
Each protocol must include a thorough risk assessment and detailed safety precautions for handling this compound at every stage.
V. Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Epiglochidiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 3-Epiglochidiol in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS), this document offers a procedural framework based on the general properties of diterpenoids and best practices for managing novel chemical compounds. All personnel must treat this compound as a hazardous substance.
Hazard Assessment
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations where splashing is a significant risk. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling this compound. Inspect gloves for any signs of degradation or punctures before use. Change gloves frequently and immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and personal clothing from potential contamination. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Not generally required under normal laboratory conditions | Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. If there is a risk of generating aerosols or dust, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Consult with your institution's Environmental Health and Safety (EHS) department. |
Operational Plan: Safe Handling Procedure
Adherence to the following step-by-step procedure is mandatory when working with this compound.
-
Preparation :
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill control materials (e.g., absorbent pads, sand) accessible.
-
Review the experimental protocol and identify all steps where exposure could occur.
-
-
Handling :
-
Don all required PPE before handling the compound.
-
Conduct all weighing, transferring, and preparation of solutions containing this compound within a certified chemical fume hood.
-
Use the smallest quantities of the compound necessary for the experiment.
-
Avoid direct contact with the solid compound and its solutions. Use spatulas and other appropriate tools for transfers.
-
Keep containers of this compound tightly sealed when not in use.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.
-
Remove PPE in the designated area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Collect all solid waste, including contaminated gloves, weighing papers, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
-
Labeling :
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Storage and Disposal :
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's guidelines for the final disposal of hazardous chemical waste. Contact your EHS department for pickup and disposal procedures.
-
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling and disposing of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
